6-Fluoro-4-iodo-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXVMXNISQRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646338 | |
| Record name | 6-Fluoro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-49-0 | |
| Record name | 6-Fluoro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 6-Fluoro-4-iodo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This guide focuses on the synthetically versatile, halogenated indole derivative, 6-fluoro-4-iodo-1H-indole. The strategic placement of both a fluorine and an iodine atom on the indole scaffold creates a unique combination of physicochemical properties and reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures.[3] This document provides an in-depth exploration of the chemical properties, a validated synthetic protocol, key reactive characteristics, and current applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties of this compound
This compound is a solid, crystalline substance at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom significantly influences the molecule's electronic distribution, solubility, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FIN | [4][5] |
| Molecular Weight | 261.03 g/mol | [4][6] |
| CAS Number | 885520-49-0 | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically >95% | [5][6] |
| InChI Key | CTXVMXNISQRMMN-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)F)I | [6] |
Note: Specific spectral data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation and are typically provided by the supplier or can be found in specialized chemical databases.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of substituted indoles can be achieved through various methods. A common approach for the preparation of this compound involves a multi-step sequence starting from commercially available precursors. The following protocol is a representative example of a synthetic route that can be adapted for laboratory-scale preparation.
Experimental Protocol
Step 1: Nitration of 4-Fluoro-2-iodotoluene
-
To a stirred solution of 4-fluoro-2-iodotoluene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude nitrated product.
Step 2: Reductive Cyclization to form this compound
-
The crude nitrated intermediate is then subjected to a reductive cyclization reaction. A common method is the Leimgruber-Batcho indole synthesis.
-
Alternatively, a one-pot procedure involving the reaction of the corresponding nitro compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction with a reducing agent like iron powder in acetic acid can be employed.[8]
-
The reaction mixture is heated to facilitate the cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude this compound is then purified by column chromatography on silica gel to afford the final product.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the interplay of the indole ring system and its halogen substituents. The indole core is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position. The N-H proton is acidic and can be readily deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or acylated.
The carbon-iodine bond at the C4 position is a key site for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, providing a powerful tool for generating diverse molecular libraries for drug discovery.
The fluorine atom at the C6 position is generally unreactive towards nucleophilic substitution but significantly modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.
Reactivity Hotspots Diagram
Caption: Key reactivity sites of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and the strategic placement of fluorine and iodine atoms allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[2]
Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The iodo-substituent serves as a versatile handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space.
Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of protein kinases, which are critical targets in cancer therapy. The ability to readily synthesize a library of analogs from this starting material is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.
Illustrative Signaling Pathway in Cancer Therapy
Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for indole-based inhibitors.
Caption: Inhibition of a generic RTK signaling pathway.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Safety: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[9][10]
References
-
ChemBK. 6-FLUORO-4-IODO INDOLE - Physico-chemical Properties. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
National Center for Biotechnology Information. 6-Fluoroindole. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 6-Fluoro-1H-indol-4-ol. PubChem Compound Database. [Link]
-
TSI Journals. Organic CHEMISTRY. [Link]
-
National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PubMed Central. [Link]
- Google Patents. Processes for production of indole compounds.
-
National Center for Biotechnology Information. Biomedical Importance of Indoles. PubMed Central. [Link]
-
ResearchGate. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link]
-
JETIR. Project report on Indole - Its synthesis and Pharmacological Applications. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 885520-49-0 | this compound - AiFChem [aifchem.com]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to 6-Fluoro-4-iodo-1H-indole (CAS 885520-49-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Fluoro-4-iodo-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.
Core Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its key properties are summarized below, providing a foundational understanding of its chemical nature.
| Property | Value | Reference |
| CAS Number | 885520-49-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅FIN | [2][3][4][6] |
| Molecular Weight | 261.03 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| InChI Key | CTXVMXNISQRMMN-UHFFFAOYSA-N | [2][4] |
| Purity (Typical) | ≥95% | [2][4] |
Spectroscopic Data Insights
Detailed spectroscopic analysis is crucial for structure confirmation. While a dedicated spectrum for this compound is not publicly available, data from closely related isomers provide valuable reference points for expected chemical shifts.
| Spectrum Type | Related Compound | Observed Chemical Shifts (δ in ppm) | Reference |
| ¹H NMR | 6-Iodo-5-fluoro-indole | 6.51 (s, 1H), 7.22-7.25 (m, 1H), 7.31-7.42 (d, 1H), 7.55-7.57 (d, 1H), 8.15 (br s, 1H) | [8] |
| ¹³C NMR | 5-Fluoro-3-methyl-1H-indole | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73 | [1] |
| ¹⁹F NMR | 5-Fluoro-3-methyl-1H-indole | -125.24 | [1] |
| Mass Spec (m/z) | 6-Iodo-5-fluoro-indole | 259.8 (M-1) | [8] |
Note: The provided data is for isomeric or closely related compounds and should be used as a guide for spectral interpretation.
Synthesis and Reactivity
The synthesis of this compound can be achieved through established indole synthesis methodologies, most notably the Leimgruber-Batcho indole synthesis. This approach is favored for its high yields and use of readily available starting materials.[2][8]
Experimental Protocol: Leimgruber-Batcho Synthesis (Representative)
This protocol is based on the successful synthesis of the isomeric 6-iodo-5-fluoro-indole and represents a viable pathway.[8] The starting material, 5-fluoro-3-iodo-2-nitrotoluene, is crucial and would need to be synthesized or sourced.
Step 1: Enamine Formation
-
To a solution of 5-fluoro-3-iodo-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 2.0 eq).
-
Heat the reaction mixture to 100-130°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The crude enamine intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
-
Prepare a mixture of acetic acid and toluene. Add iron powder (approx. 4-5 eq) and silica gel. Heat this mixture to 60°C.
-
To the heated iron slurry, add the crude enamine solution from Step 1 dropwise, maintaining the temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, monitoring by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 50°C and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[9][10] The incorporation of a fluorine atom often enhances metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[2][6][11]
The C4-iodo substituent on the indole ring is particularly valuable for introducing molecular complexity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the attachment of diverse aryl, alkyl, or vinyl groups.[6]
Experimental Protocol: Suzuki Cross-Coupling (General)
This general protocol illustrates how this compound can be used as a substrate to create novel derivatives.
-
To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the 4-substituted-6-fluoro-1H-indole derivative.
This synthetic utility positions this compound as a key starting material in a typical drug discovery workflow, enabling the rapid generation of a library of analogues for biological screening.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 6-FLUORO-4-HYDROXY INDOLE(885521-04-0) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-4-iodo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic scaffold in a vast array of biologically active compounds. The strategic placement of fluoro and iodo substituents on the indole ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its applications are particularly noted in the development of kinase inhibitors and serotonin receptor modulators.[1] This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in biological systems. The available data, including both experimental and predicted values, are summarized below.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₅FIN | [2] |
| Molecular Weight | 261.038 g/mol | [2] |
| Melting Point | 69-70 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 337.2 ± 22.0 °C | ChemicalBook[3] |
| Density (Predicted) | 2.036 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 15.52 ± 0.30 | ChemicalBook[3] |
| Appearance | Not specified (typically a solid at room temperature) | |
| Solubility | Not specified | |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the fluorine and iodine atoms will exhibit characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
-
N-H stretching: around 3400 cm⁻¹
-
C-H aromatic stretching: around 3100-3000 cm⁻¹
-
C=C aromatic stretching: around 1600-1450 cm⁻¹
-
C-F stretching: around 1250-1000 cm⁻¹
-
C-I stretching: typically below 600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 261. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region.
Experimental Protocols
Detailed experimental protocols for the characterization of a novel chemical entity like this compound are critical for reproducibility. Below are generalized procedures for key physical and spectral analyses.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra (¹H, ¹³C, ¹⁹F) are acquired on a high-field NMR spectrometer.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr and pressed into a pellet.
Mass Spectrometry
A solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC). The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.
Logical Workflow for Compound Characterization
The characterization of a newly synthesized or sourced batch of this compound follows a logical progression to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Signaling Pathway Context
Indole derivatives are integral to the development of therapeutics that target a variety of signaling pathways. For instance, many kinase inhibitors, which are crucial in oncology, feature an indole scaffold. These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.
Caption: Inhibition of a kinase signaling pathway by an indole-based inhibitor.
References
An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted spectroscopic data and general experimental protocols for the characterization of 6-Fluoro-4-iodo-1H-indole. As of the compilation of this guide, publicly available experimental spectroscopic data for this specific compound is limited. The information presented herein is based on established principles of spectroscopy and data from analogous compounds, intended to serve as a reference for researchers.
Chemical Structure and Properties
This compound is a halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of both fluorine and iodine atoms imparts unique electronic and steric properties, making it a valuable building block in drug discovery.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 885520-49-0 | [CymitQuimica, AiFChem, Sigma-Aldrich] |
| Molecular Formula | C₈H₅FIN | [CymitQuimica, AiFChem, Sigma-Aldrich] |
| Molecular Weight | 261.04 g/mol | [Sigma-Aldrich] |
| Melting Point | 69-70 °C (in hexane) | [ChemicalBook] |
| Predicted Boiling Point | 337.2 ± 22.0 °C | [ChemicalBook] |
| Predicted Density | 2.036 ± 0.06 g/cm³ | [ChemicalBook] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.1 - 8.3 | br s | - |
| H-2 | 7.2 - 7.4 | t | J ≈ 2.5 |
| H-3 | 6.6 - 6.8 | t | J ≈ 2.5 |
| H-5 | 7.5 - 7.7 | dd | J ≈ 8.5, 2.0 |
| H-7 | 7.0 - 7.2 | d | J ≈ 8.5 |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 127 |
| C-3 | 103 - 105 |
| C-3a | 128 - 130 |
| C-4 | 85 - 88 |
| C-5 | 130 - 132 |
| C-6 | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |
| C-7 | 112 - 114 (d, ³JCF ≈ 4-6 Hz) |
| C-7a | 136 - 138 (d, ⁴JCF ≈ 3-5 Hz) |
Table 4: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) |
| F-6 | -118 to -122 |
2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 5: Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 261 | Molecular Ion |
| [M-I]⁺ | 134 | Loss of an iodine radical |
| [M-HCN]⁺ | 234 | Loss of hydrogen cyanide from the indole ring |
2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 6: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic characterization of substituted indoles, which can be adapted for this compound.
3.1. Synthesis
A common method for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential starting material would be (3-fluoro-5-iodophenyl)hydrazine, which can be reacted with a suitable aldehyde or ketone followed by acid-catalyzed cyclization.
3.2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts, coupling constants, and multiplicities.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.
-
-
IR Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
A Technical Guide to the Biological Potential of Fluorinated Iodoindoles in Drug Discovery
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of fluorinated iodoindoles, a unique class of compounds where the synergistic effects of fluorine and iodine impart significant potential for therapeutic applications. We will delve into the synthetic rationale, key biological activities with a focus on anticancer and antimicrobial properties, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of these promising molecules.
Introduction: The Strategic Advantage of Dual Halogenation
The indole nucleus is a fundamental component of many natural products and pharmaceuticals.[1] Its structural versatility allows it to interact with a wide range of biological targets.[2] The introduction of halogens—specifically fluorine and iodine—onto this scaffold is a deliberate strategy to enhance drug-like properties.[3]
-
Fluorine: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[4] Its high electronegativity can also alter the acidity of nearby protons and enhance binding affinity to target proteins.[4][5]
-
Iodine: The large, polarizable iodine atom can participate in strong halogen bonding, a non-covalent interaction that can significantly enhance ligand-receptor binding affinity and specificity. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further molecular elaboration or act as a reactive center in certain biological contexts.[6]
The combination of these two halogens on an indole core creates a unique chemical entity with the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles, making fluorinated iodoindoles a compelling area of research.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of fluorinated iodoindoles requires a regioselective approach to introduce both halogens onto the indole ring. A common and effective strategy involves a multi-step process beginning with a commercially available fluoroaniline or fluoroindole.
A general workflow involves the protection of the indole nitrogen, followed by electrophilic iodination, and subsequent deprotection. The choice of iodinating agent and reaction conditions is critical to control regioselectivity.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of fluorinated iodoindoles.
Key Biological Activities and Mechanisms of Action
Fluorinated iodoindoles have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Targeting Microtubule Dynamics
A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[9] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[10][11]
Many indole-based inhibitors bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11][12] The presence of fluorine and iodine on the indole ring can enhance this binding affinity, leading to potent cytotoxic effects against a range of cancer cell lines.[10]
Diagram: Apoptosis Induction via Microtubule Disruption
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial and Antivirulence Activity
Halogenated indoles have emerged as potent agents against drug-resistant bacteria, including notorious pathogens like Staphylococcus aureus.[13] These compounds can exhibit direct bactericidal activity and, perhaps more importantly, can inhibit bacterial virulence factors and biofilm formation.[13][14]
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Halogenated indoles, such as 5-iodoindole, have been shown to prevent biofilm formation and eradicate persistent bacterial cells.[15] The mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm production.[14][16] By interfering with QS signaling, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated iodoindole against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fluorinated iodoindole stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the fluorinated iodoindole in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT reagent to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC Assay)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Objective: To determine the MIC of a fluorinated iodoindole against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Fluorinated iodoindole stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the fluorinated iodoindole in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20]
Data Summary and Structure-Activity Relationships (SAR)
Systematic evaluation of analogues is crucial for optimizing lead compounds. Below is a representative table summarizing hypothetical SAR data for a series of fluorinated iodoindoles.
| Compound ID | R1 (Position 5) | R2 (Position 7) | Anticancer IC50 (µM) [HCT-116] | Antimicrobial MIC (µg/mL) [S. aureus] |
| FI-01 | F | I | 0.05 | 20 |
| FI-02 | I | F | 0.80 | 50 |
| FI-03 | F | H | 5.20 | >100 |
| FI-04 | H | I | 2.50 | 30 |
| FI-05 | Cl | I | 0.15 | 25 |
Key SAR Insights:
-
The placement of the fluorine at position 5 and iodine at position 7 (FI-01) appears optimal for both anticancer and antimicrobial activity in this series.
-
The removal of either halogen (FI-03, FI-04) significantly reduces anticancer potency, highlighting the synergistic contribution of dual halogenation.
-
Iodine at position 7 seems more critical for antimicrobial activity than at position 5.[13][15]
Future Perspectives and Conclusion
Fluorinated iodoindoles represent a promising class of molecules with significant, tunable biological activity. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets beyond tubulin and the specific pathways disrupted in microbial systems.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.
-
In Vivo Efficacy: Progressing lead candidates into preclinical animal models to validate their therapeutic potential.
This guide has provided a technical framework for understanding, synthesizing, and evaluating fluorinated iodoindoles. By combining rational design with rigorous, standardized biological testing, the full therapeutic potential of this unique chemical scaffold can be unlocked.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 15. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. atcc.org [atcc.org]
- 20. idexx.dk [idexx.dk]
- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Predicted NMR Spectrum of 6-Fluoro-4-iodo-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-fluoro-4-iodo-1H-indole. This analysis is crucial for researchers working with this and structurally related molecules in fields such as medicinal chemistry and materials science, where unambiguous structural confirmation is paramount. This document outlines the predicted chemical shifts and coupling constants, provides a hypothetical experimental protocol for acquiring such spectra, and illustrates the underlying principles of NMR spectroscopy through logical diagrams.
Predicted ¹H and ¹³C NMR Data
The chemical shifts (δ) for this compound have been predicted based on established substituent effects on the indole ring system. The presence of the electronegative fluorine atom and the heavy iodine atom significantly influences the electronic environment of the nearby protons and carbons. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | br s | - |
| H2 | 7.2 - 7.4 | t | J(H2,H3) ≈ 2.5, J(H2,H1) ≈ 2.5 |
| H3 | 6.5 - 6.7 | dd | J(H3,H2) ≈ 2.5, J(H3,H1) ≈ 2.5 |
| H5 | 7.1 - 7.3 | dd | J(H5,F6) ≈ 9.0, J(H5,H7) ≈ 1.5 |
| H7 | 7.5 - 7.7 | d | J(H7,F6) ≈ 5.0 |
Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |
| C2 | 125 - 127 | - |
| C3 | 102 - 104 | - |
| C3a | 128 - 130 | d, J ≈ 5-10 |
| C4 | 85 - 90 | d, J ≈ 5-10 |
| C5 | 110 - 112 | d, J ≈ 20-25 |
| C6 | 158 - 162 | d, J ≈ 240-250 |
| C7 | 115 - 117 | d, J ≈ 5-10 |
| C7a | 136 - 138 | d, J ≈ 10-15 |
Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Experimental Protocol for NMR Spectrum Acquisition
The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Experiment: Standard one-dimensional proton experiment.
-
Parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
Temperature: 298 K
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Experiment: Proton-decoupled one-dimensional carbon experiment (e.g., zgpg30).
-
Parameters:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
-
Visualization of NMR Prediction Workflow and Molecular Interactions
The following diagrams illustrate the logical workflow for predicting an NMR spectrum and the key magnetic interactions within the this compound molecule.
Caption: Workflow for the prediction of an NMR spectrum.
Caption: Key spin-spin coupling interactions in this compound.
Navigating the Solubility Landscape of 6-Fluoro-4-iodo-1H-indole: A Technical Guide for Researchers
For Immediate Release
Introduction to 6-Fluoro-4-iodo-1H-indole
This compound is a halogenated derivative of indole. The indole ring system is a prevalent scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2] The introduction of halogen atoms, such as fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making such derivatives highly valuable in medicinal chemistry.[3] Understanding the solubility of this compound in various organic solvents is a critical first step in its handling, formulation, and application in experimental settings.
Predicted Solubility Profile
Based on the general principles of solubility ("like dissolves like"), this compound is expected to exhibit limited solubility in polar protic solvents like water and greater solubility in organic solvents.[4][5] The parent compound, indole, is soluble in many organic solvents, and this trend is anticipated to extend to its halogenated derivatives.[4] The presence of the polar N-H bond in the indole ring allows for hydrogen bonding, which may contribute to solubility in moderately polar solvents. However, the overall nonpolar character of the bicyclic aromatic system, further enhanced by the lipophilic iodine atom, suggests a preference for less polar or nonpolar organic solvents.
For research and drug development purposes, a preliminary qualitative assessment of solubility in a range of common organic solvents is recommended. The following table provides a template for recording such empirical data.
Table 1: Hypothetical Solubility Data for this compound at Room Temperature (20-25 °C)
| Solvent | Solvent Polarity | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | High (Polar Aprotic) | High | Data to be determined |
| Tetrahydrofuran (THF) | Medium | Moderate to High | Data to be determined |
| Dichloromethane (DCM) | Medium | Moderate to High | Data to be determined |
| Ethyl Acetate | Medium | Moderate | Data to be determined |
| Acetonitrile | Medium | Moderate | Data to be determined |
| Methanol | High (Polar Protic) | Low to Moderate | Data to be determined |
| Ethanol | High (Polar Protic) | Low to Moderate | Data to be determined |
| Toluene | Low (Nonpolar) | Low to Moderate | Data to be determined |
| Hexanes | Low (Nonpolar) | Low | Data to be determined |
| Water | High (Polar Protic) | Very Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a general and robust gravimetric method for quantitatively determining the solubility of this compound in a specific organic solvent.
Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous gentle agitation is recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense a precise volume of the filtered saturated solution into a pre-weighed collection vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Quantification:
-
Place the collection vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound until all the solvent has evaporated. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.
-
Divide the mass of the dissolved compound by the volume of the solvent used to obtain the solubility in mg/mL.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Logical Workflow for Drug Discovery with an Indole Derivative
The following diagram illustrates a generalized workflow for the initial stages of a drug discovery project involving a novel indole derivative like this compound.
Caption: A generalized workflow for the early stages of drug discovery involving a novel indole compound.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides a robust framework for its determination and contextualizes its importance in the broader drug discovery process. The provided experimental protocol offers a reliable method for generating the necessary quantitative data to inform future research and development efforts. Researchers are encouraged to perform these solubility studies to facilitate the seamless integration of this promising compound into their experimental workflows.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Synthesis of 6-Fluoro-4-iodo-1H-indole: An Essential Building Block for Drug Discovery
Application Note
Introduction
6-Fluoro-4-iodo-1H-indole is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 6-fluoroindole. The described multi-step synthesis involves protection of the indole nitrogen, regioselective iodination at the C4 position, and subsequent deprotection to yield the target compound.
Experimental Overview
The synthesis of this compound is achieved through a four-step process:
-
N-Tosylation of 6-Fluoroindole: The indole nitrogen is protected with a p-toluenesulfonyl (tosyl) group to prevent side reactions and to direct the subsequent iodination.
-
Mercuration of N-Tosyl-6-fluoroindole: A mercury acetate group is introduced, which has been shown to selectively functionalize the C4 position of N-protected indoles.
-
Iodination of the Mercurated Intermediate: The mercury acetate group is replaced with iodine to yield N-Tosyl-6-fluoro-4-iodo-1H-indole.
-
Deprotection of the N-Tosyl Group: The tosyl protecting group is removed to afford the final product, this compound.
Data Presentation
Table 1: Reagents for the Synthesis of this compound
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 6-Fluoroindole | C₈H₆FN | 135.14 | Starting Material |
| 1 | Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base |
| 1 | p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Protecting Group Source |
| 1 | Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| 2 | N-Tosyl-6-fluoroindole | C₁₅H₁₂FNO₂S | 289.33 | Intermediate |
| 2 | Mercury(II) Acetate | Hg(OCOCH₃)₂ | 318.68 | Mercurating Agent |
| 2 | Acetic Acid | CH₃COOH | 60.05 | Solvent |
| 3 | 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole | C₁₇H₁₄HgFNO₄S | 576.01 | Intermediate |
| 3 | Iodine | I₂ | 253.81 | Iodinating Agent |
| 3 | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| 4 | N-Tosyl-6-fluoro-4-iodo-1H-indole | C₁₅H₁₁FINO₂S | 415.22 | Intermediate |
| 4 | Sodium Hydroxide | NaOH | 40.00 | Base |
| 4 | Ethanol | C₂H₅OH | 46.07 | Solvent |
| 4 | Water | H₂O | 18.02 | Solvent |
Table 2: Expected Yields and Purity of Intermediates and Final Product
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | N-Tosyl-6-fluoroindole | 90-95 | >98 |
| 2 | 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole | 85-90 | Crude |
| 3 | N-Tosyl-6-fluoro-4-iodo-1H-indole | 70-80 | >95 |
| 4 | This compound | 60-70 | >97 |
Experimental Protocols
Step 1: Synthesis of N-Tosyl-6-fluoroindole
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 6-fluoroindole (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Tosyl-6-fluoroindole as a solid.
Step 2: Synthesis of 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole
-
To a solution of N-Tosyl-6-fluoroindole (1.0 eq) in glacial acetic acid, mercury(II) acetate (1.1 eq) is added.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate, 4-(acetoxymercurio)-N-tosyl-6-fluoroindole, is collected by filtration, washed with cold acetic acid and then with water, and dried under vacuum. This intermediate is typically used in the next step without further purification.
Step 3: Synthesis of N-Tosyl-6-fluoro-4-iodo-1H-indole
-
The dried 4-(acetoxymercurio)-N-tosyl-6-fluoroindole (1.0 eq) is suspended in dichloromethane (DCM).
-
A solution of iodine (1.1 eq) in DCM is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred for 8-12 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is washed successively with aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Tosyl-6-fluoro-4-iodo-1H-indole.
Step 4: Synthesis of this compound
-
To a solution of N-Tosyl-6-fluoro-4-iodo-1H-indole (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (5.0 eq) is added.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours.
-
After cooling to room temperature, the solvent is partially removed under reduced pressure.
-
The residue is diluted with water and neutralized with a dilute solution of hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthetic strategy.
Application Notes: Suzuki-Miyaura Coupling of 6-Fluoro-4-iodo-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring is a critical strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This document provides detailed protocols for the Suzuki-Miyaura coupling of 6-Fluoro-4-iodo-1H-indole with various boronic acids. The presence of the electron-withdrawing fluorine atom can positively influence the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle.[1] These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize novel 4-aryl-6-fluoro-1H-indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronate ester).[2][3] The reaction requires a base to activate the organoboron species and proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
Summary of Reaction Conditions
Successful Suzuki-Miyaura coupling of this compound depends on the careful selection of catalyst, base, solvent, and temperature. The following table summarizes typical starting conditions for optimization. Yields are highly dependent on the specific boronic acid used.
| Component | Example | Equivalents / Mol% | Purpose / Notes |
| Aryl Halide | This compound | 1.0 equiv | The starting material. Iodo-indoles are generally more reactive than bromo- or chloro-indoles. |
| Boronic Acid | Arylboronic acid | 1.2 - 2.0 equiv | The coupling partner. Using a slight excess can drive the reaction to completion.[5] |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, SPhos Pd G3 | 1 - 5 mol% | Catalyzes the C-C bond formation. Choice can significantly impact yield, especially with challenging substrates.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv | Activates the boronic acid for the transmetalation step.[1] Must be anhydrous for best results. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), DME/H₂O, Toluene/H₂O | 0.1 - 0.2 M | A mixed solvent system is typically used to dissolve both the organic substrates and the inorganic base.[1] |
| Temperature | 80 - 110 °C | - | Reaction temperature often requires optimization based on the specific substrates and catalyst used.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the deactivation of the palladium catalyst by oxygen.[1] |
Detailed Experimental Protocols
The following are two representative protocols for the Suzuki coupling of this compound. Protocol A uses a common, versatile catalyst, while Protocol B employs a modern pre-catalyst known for high activity with nitrogen-containing heterocycles.[6]
Protocol A: General Coupling using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoro-1H-indole.[1]
Protocol B: High-Activity Coupling using SPhos Pd G3 Pre-catalyst
This protocol is recommended for more challenging couplings or when higher efficiency is desired.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Pre-catalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 pre-catalyst, and anhydrous K₃PO₄ to a reaction vessel.[6]
-
Seal the vessel and remove it from the glovebox.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[6]
-
Place the vessel in a pre-heated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. These reactions are often faster, so initial checks after 1-2 hours are recommended.
-
Once the reaction is complete, cool to room temperature.
-
Perform an aqueous work-up as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.[6]
General Experimental Workflow
The overall process from setup to final product follows a standardized sequence in organic synthesis labs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Palladium catalyst may have been deactivated by oxygen.[1] | Use a fresh batch of catalyst or a more air-stable pre-catalyst. Ensure the reaction is set up under strictly inert conditions. |
| Poor Reagent Quality: Boronic acid may have degraded; base may not be anhydrous; solvent may contain oxygen or water.[1] | Use fresh, high-purity boronic acid. Dry the base before use. Use anhydrous, degassed solvents. | |
| N-H Interference: The acidic N-H proton of the indole can sometimes interfere with the catalytic cycle.[1] | While many protocols work for unprotected indoles, N-protection (e.g., with a Boc group) can improve yields, though it adds extra synthetic steps.[1] | |
| Formation of Side Products | Protodeboronation: The boronic acid degrades, replacing the boronic acid group with hydrogen. | Use a slight excess of boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. | This can be favored at higher temperatures. Try lowering the reaction temperature slightly. | |
| Hydrodehalogenation: The iodo-indole is reduced to 6-fluoro-1H-indole. | This is a common side reaction. Switching to a more sterically hindered ligand or a different base may suppress this pathway.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-fluoro-4-iodo-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated indole scaffold in numerous biologically active compounds. The C-4 iodo-substituent allows for a variety of palladium-catalyzed transformations, enabling the introduction of diverse functionalities at this position.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. While specific literature with extensive quantitative data for this compound is limited, the following protocols are based on well-established procedures for structurally related halo-indoles and provide robust starting points for reaction optimization.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl- or vinylboronic acids or their esters. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Halo-indoles
| Indole Substrate (Analogous) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (5-10) | - | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | Not Specified |
| 6-Chloroindole | Phenylboronic acid | P1 precatalyst (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 100 | 12 | 91 (di-arylated) |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-fluoro-4-phenyl-1H-indole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynyl-6-fluoro-1H-indoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]
Data Presentation: Representative Conditions for Sonogashira Coupling of Halo-heterocycles
| Aryl Halide (Analogous) | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | Not specified | 0.1% Cu₂O | Not specified | THF-DMA (9:1) | 80 | Flow | 73 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | Low (25) |
| 3-Iodo-1H-indazole (N-protected) | 5-Phenylpent-4-yn-1-ol | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 99 |
| 3,5-Disubstituted-4-iodoisoxazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 1-3 | up to 98 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond at the vinylic position, yielding 4-vinyl-6-fluoro-1H-indoles.[5]
Data Presentation: Representative Conditions for Heck Reaction of Halo-indazoles
| Substrate (Analogous) | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Good |
| Aryl bromides/chlorides | Various olefins | Palladacycle phosphine mono-ylide (0.001) | Not specified | Not specified | 130 | Not specified | Good |
| Aryl bromides | Activated alkenes | Pd(L-proline)₂ | Not specified | Water | MW | Short | Excellent |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Reaction vessel (e.g., sealed tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and styrene via syringe.
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[6]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide (Analogous) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Not specified | Not specified | Not specified | 81 |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Not specified | Not specified | Not specified | 78 |
| 2-Iodo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd₂(dba)₃ (5) | X-Phos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 93 |
| Unprotected bromoindoles | Primary aromatic amines | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the base, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add the degassed solvent, followed by the morpholine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
Application Notes and Protocols for 6-Fluoro-4-iodo-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-4-iodo-1H-indole is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry. The strategic placement of fluorine and iodine atoms on the indole scaffold offers unique opportunities for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] These characteristics make this compound a valuable starting material for the discovery and development of new therapeutic agents, particularly in the area of oncology.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors, as it can mimic the hinge-binding motif of ATP.
Bioisosteric Replacement in Kinase Inhibitors
A significant application of the this compound scaffold is its potential as a bioisosteric replacement for the 2-fluoro-4-iodoaniline moiety found in the approved MEK inhibitor, Trametinib.[2][3][4][5] Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The indole ring system can be considered a bioisostere of the aniline group, offering a different vector space for substituent placement while maintaining key interactions with the target protein.
The rationale for this bioisosteric replacement is to explore new chemical space around the core scaffold, potentially leading to improved drug-like properties. The indole nitrogen can serve as a hydrogen bond donor, and the bicyclic nature of the scaffold can impart conformational rigidity, which may be advantageous for binding to the target kinase.
Experimental Protocols
The iodine atom at the 4-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl- or heteroarylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the reaction vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Kinase Inhibition Data for Trametinib
| Compound | Target Kinase | IC50 (nM) |
| Trametinib | MEK1 | 0.92 |
| Trametinib | MEK2 | 1.8 |
Note: This data is for the approved drug Trametinib, which contains the 2-fluoro-4-iodoanilino moiety, and is provided as a reference for the potential of kinase inhibitors with this substitution pattern.
Visualizations
Caption: MAPK/ERK pathway and Trametinib's point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Combination of a 6-oxo-1,6-dihydro-pyridazine derivative having anti-cancer activity with a mek inhibitor - Patent KR-102157501-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MEK inhibitors in oncology: a patent review and update (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Fluoro-4-iodo-1H-indole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Fluoro-4-iodo-1H-indole as a key starting material in the synthesis of kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and its specific fluorination and iodination at the 6 and 4 positions, respectively, offer strategic advantages for developing potent and selective inhibitors of various kinases.[1] This document will focus on the synthesis of a representative and highly potent Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, as a prime example of the application of a substituted indole core in modern drug discovery.[2][3][4]
Introduction to this compound in Kinase Inhibitor Synthesis
The this compound scaffold is a versatile building block for the synthesis of kinase inhibitors. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 4-position serves as a reactive handle for introducing various substituents through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the exploration of the chemical space around the indole core to optimize potency and selectivity against a specific kinase target.
Featured Application: Synthesis of CFI-400945, a Potent PLK4 Inhibitor
CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4).[2][4] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its dysregulation is implicated in tumorigenesis.[5][6][7] CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently in clinical trials for the treatment of various cancers.[3][4][8] The synthesis of CFI-400945 showcases the utility of a substituted indole-like core in constructing complex and highly active kinase inhibitors.
Quantitative Data for CFI-400945
| Parameter | Value | Kinase Target | Reference |
| IC50 | 2.8 nM | PLK4 | [2][8][9][10] |
| Ki | 0.26 nM | PLK4 | [2][10] |
| Cellular EC50 (PLK4 autophosphorylation) | 12.3 nM | PLK4 | [10][11] |
| GI50 (HCT116 cells) | 0.004 µM | - | [2] |
| GI50 (HCC1954 cells) | 0.005 µM | - | [2] |
| GI50 (A549 cells) | 0.005 µM | - | [2] |
Table 1: In vitro and cellular activity of CFI-400945.
Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication during the S phase of the cell cycle. Its activity is tightly controlled to ensure that each cell inherits the correct number of centrosomes. Overexpression of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers and can contribute to genomic instability and aneuploidy. Inhibition of PLK4 by compounds like CFI-400945 disrupts this process, leading to mitotic errors and ultimately, cancer cell death.[5][6][7]
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.
Experimental Protocols
The following protocols describe a potential synthetic workflow for a PLK4 inhibitor, exemplified by the synthesis of CFI-400945, starting from a 6-substituted-1H-indole derivative. While the original synthesis of CFI-400945 starts from 6-bromo-1H-indazole, the principles of cross-coupling at a halogenated position of the indole core are directly applicable to this compound.
General Synthetic Workflow
Caption: General synthetic workflow for indole-based kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This is a crucial step to introduce a key structural motif present in many kinase inhibitors, including CFI-400945.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-1H-indole.
Protocol 2: Synthesis of the Spiro[cyclopropane-1,3'-indolin]-2'-one Core (Analogous to CFI-400945 Synthesis)
The synthesis of the spiro[cyclopropane-1,3'-indolin]-2'-one core of CFI-400945 involves a key diastereoselective one-pot double Sₙ2 displacement reaction.[1] This protocol outlines the conceptual steps for creating such a core structure starting from a suitable indole derivative.
Conceptual Steps:
-
Preparation of the Indolin-2-one: Start with a 5-methoxyindolin-2-one derivative.
-
Diastereoselective Cyclopropanation: The key step involves the reaction of a di-mesylated diol (derived from a styryl-indazole intermediate) with the indolin-2-one in the presence of a strong base (e.g., NaH). This one-pot reaction forms the cyclopropane ring with high diastereoselectivity.[1]
-
Deprotection: Removal of any protecting groups to yield the final spiro-compound.
Note: The detailed execution of this advanced protocol requires careful control of stereochemistry and reaction conditions, as described in the primary literature for the synthesis of CFI-400945.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex and potent kinase inhibitors. The strategic placement of the fluoro and iodo substituents provides a robust platform for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. The synthesis of the PLK4 inhibitor CFI-400945 serves as a compelling example of how a substituted indole-like core can be elaborated into a clinically relevant drug candidate. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their own kinase inhibitor discovery programs.
References
- 1. d-nb.info [d-nb.info]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Indole C4 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. While the functionalization of the electron-rich C2 and C3 positions of the indole ring is well-established, selective modification of the C4-position has historically been a significant synthetic challenge due to its lower intrinsic reactivity.[1][2][3] However, recent advancements in synthetic methodology, particularly in transition-metal-catalyzed C-H activation, have provided powerful tools for the direct and regioselective functionalization of the indole C4-position.[1][2] These methods have opened new avenues for the late-stage diversification of complex indole-containing molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents and materials.[1][2]
This document provides detailed application notes and experimental protocols for several key methods in C4-indole functionalization, including transition-metal-catalyzed C-H arylation, alkenylation, phosphorylation, and metal-free borylation.
Strategic Approaches to C4 Functionalization
The selective functionalization of the indole C4-position typically requires strategies to overcome the inherent reactivity preference for the C2 and C3 positions. The most successful approaches utilize directing groups (DGs) attached to the indole core, most commonly at the C3 or N1 position.[1][4][5] These directing groups coordinate to a metal catalyst, positioning it in proximity to the C4-H bond and facilitating its activation. The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity.[6]
Logical Workflow for Selecting a C4-Functionalization Strategy
Caption: Decision-making workflow for selecting a C4-functionalization method.
I. Palladium-Catalyzed C4-Arylation of Indoles
Palladium catalysis has been instrumental in the development of C4-arylation methods.[6][7][8] The use of a removable pivaloyl directing group at the C3 position has proven effective in directing the arylation to the C4 position with high selectivity.[4][8][9]
Data Presentation
Table 1: Palladium-Catalyzed C4-Arylation of 3-Pivaloylindole with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 4-Phenyl-3-pivaloylindole | 85 |
| 2 | 4-Iodoanisole | 4-(4-Methoxyphenyl)-3-pivaloylindole | 82 |
| 3 | 4-Iodotoluene | 4-(4-Tolyl)-3-pivaloylindole | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-3-pivaloylindole | 75 |
| 5 | 2-Iodothiophene | 4-(Thiophen-2-yl)-3-pivaloylindole | 65 |
Data synthesized from representative yields in the literature.[8][9]
Experimental Protocol: General Procedure for Pd-Catalyzed C4-Arylation
Materials:
-
3-Pivaloylindole (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 3-pivaloylindole, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C4-arylated indole product.
Experimental Workflow for Palladium-Catalyzed C4-Arylation
Caption: Step-by-step workflow for Pd-catalyzed C4-arylation of indoles.
II. Ruthenium-Catalyzed C4-Alkenylation of Indoles
Ruthenium catalysts have been successfully employed for the C4-alkenylation of indoles, often utilizing a directing group at the C3 position, such as a formyl group.[10] This method allows for the introduction of various vinyl groups at the C4 position.
Data Presentation
Table 2: Ruthenium-Catalyzed C4-Alkenylation of 3-Formylindole with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(3-formyl-1H-indol-4-yl)acrylate | 78 |
| 2 | Styrene | (E)-4-(2-phenylvinyl)-1H-indole-3-carbaldehyde | 72 |
| 3 | Vinyltrimethylsilane | (E)-4-(2-(trimethylsilyl)vinyl)-1H-indole-3-carbaldehyde | 65 |
| 4 | 1-Octene | (E)-4-(oct-1-en-1-yl)-1H-indole-3-carbaldehyde | 68 |
Data synthesized from representative yields in the literature.[9]
Experimental Protocol: General Procedure for Ru-Catalyzed C4-Alkenylation
Materials:
-
3-Formylindole (1.0 equiv)
-
Alkene (2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
PivOH (20 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 3-formylindole, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and PivOH.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DCE and the alkene via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C4-alkenylated indole product.
III. Ruthenium-Catalyzed C4-Phosphorylation of Indoles
A recent development in C4-functionalization is the direct C-H phosphorylation of indoles.[11] This method, catalyzed by ruthenium, utilizes a bulky N-substituent to sterically hinder the C2 and C7 positions, thereby directing the phosphorylation to the C4 position.[11]
Data Presentation
Table 3: Ruthenium-Catalyzed C4-Phosphorylation of N-Substituted Indoles
| Entry | N-Substituent | Phosphine Oxide | Product | Yield (%) |
| 1 | 2,6-Diisopropylphenyl | Diphenylphosphine oxide | 4-(Diphenylphosphoryl)-1-(2,6-diisopropylphenyl)indole | 92 |
| 2 | 2,4,6-Trimethylphenyl | Diphenylphosphine oxide | 4-(Diphenylphosphoryl)-1-(2,4,6-trimethylphenyl)indole | 85 |
| 3 | 2,6-Diisopropylphenyl | Di(p-tolyl)phosphine oxide | 4-(Di(p-tolyl)phosphoryl)-1-(2,6-diisopropylphenyl)indole | 88 |
Data synthesized from representative yields in the literature.[11]
Experimental Protocol: General Procedure for Ru-Catalyzed C4-Phosphorylation
Materials:
-
N-Substituted indole (1.0 equiv)
-
Diphenylphosphine oxide (1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
PivOH (30 mol%)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add the N-substituted indole, diphenylphosphine oxide, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and PivOH to a vial.
-
Add anhydrous DCE to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the C4-phosphorylated indole.
Signaling Pathway for Regioselective C4-Phosphorylation
References
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Procedure for the C3-Iodination of 6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole core is a cornerstone of medicinal chemistry and drug discovery, enabling the modulation of biological activity and the development of novel therapeutic agents. Specifically, the introduction of an iodine atom at the electron-rich C3 position of the indole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.
This document provides detailed experimental protocols for the regioselective C3-iodination of 6-fluoro-1H-indole, a valuable building block in the synthesis of diverse biologically active molecules. Two effective methods are presented: a widely used protocol employing N-Iodosuccinimide (NIS) and an electrochemical approach.
Reaction Principle: Electrophilic Aromatic Substitution
The C3 position of the indole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. The iodination of 6-fluoro-1H-indole at this position proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from the iodinating reagent, is attacked by the nucleophilic C3 position of the indole. This leads to the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a base present in the reaction mixture restores the aromaticity of the indole ring, yielding the 3-iodo-6-fluoro-1H-indole product.
Data Presentation
The following table summarizes the key quantitative data for the two primary methods of C3-iodination of 6-fluoro-1H-indole.
| Parameter | Method A: N-Iodosuccinimide (NIS) | Method B: Electrochemical Iodination |
| Starting Material | 6-fluoro-1H-indole | 6-fluoro-1H-indole |
| Product | 6-fluoro-3-iodo-1H-indole | 6-fluoro-3-iodo-1H-indole |
| Reagents | N-Iodosuccinimide (NIS) | Potassium Iodide (KI) |
| Solvent | Acetonitrile (MeCN) or DMF | Acetonitrile (MeCN) |
| Temperature | Room Temperature | 20 °C |
| Reaction Time | 1-4 hours (typical) | 6 hours |
| Yield | Good to Excellent (Typical) | 82% |
| Physical Appearance | Yellow to Brown Solid | Not specified |
| Melting Point (°C) | Not specified | Not specified |
| ¹H NMR (Predicted) | See predicted data below | See predicted data below |
| ¹³C NMR (Predicted) | See predicted data below | See predicted data below |
Predicted Spectroscopic Data for 6-fluoro-3-iodo-1H-indole
Based on the analysis of related indole structures, the following are the predicted ¹H and ¹³C NMR chemical shifts for 6-fluoro-3-iodo-1H-indole.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.5 - 11.0 (br s, 1H): N-H proton of the indole ring.
-
7.7 - 7.6 (m, 1H): H-4 proton, likely a doublet of doublets.
-
7.5 - 7.4 (m, 1H): H-2 proton, likely a singlet or a narrow triplet.
-
7.3 - 7.2 (m, 1H): H-7 proton, likely a doublet of doublets.
-
7.1 - 7.0 (m, 1H): H-5 proton, likely a triplet of doublets.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
159.5 (d, JCF ≈ 235 Hz): C-6, carbon bearing the fluorine atom.
-
136.0: C-7a.
-
130.0: C-2.
-
123.0 (d, JCF ≈ 10 Hz): C-7.
-
121.0 (d, JCF ≈ 5 Hz): C-3a.
-
110.0 (d, JCF ≈ 25 Hz): C-5.
-
100.0 (d, JCF ≈ 25 Hz): C-4.
-
60.0: C-3, carbon bearing the iodine atom (significant upfield shift due to the heavy atom effect).
Experimental Protocols
Method A: C3-Iodination using N-Iodosuccinimide (NIS)
This method is widely applicable and utilizes the mild and selective iodinating agent, N-Iodosuccinimide.
Materials:
-
6-fluoro-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile or DMF (to a concentration of 0.1-0.2 M).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Addition of NIS: To the stirred solution at room temperature, add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-fluoro-3-iodo-1H-indole.
Method B: Electrochemical C3-Iodination
This method offers a greener alternative, avoiding the use of halogenating reagents by generating the iodinating species in situ.
Materials:
-
6-fluoro-1H-indole
-
Potassium Iodide (KI)
-
Acetonitrile (MeCN)
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBATFB)
-
Electrochemical cell (undivided or divided)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Standard work-up and purification equipment as in Method A.
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of 6-fluoro-1H-indole (1.0 eq), potassium iodide (2.0 eq), and a supporting electrolyte (e.g., 0.1 M TBATFB) in acetonitrile.
-
Electrolysis: Place the solution in an electrochemical cell. Apply a constant current or potential at 20 °C. The specific current density or potential should be optimized for the reaction setup.
-
Reaction Time: Continue the electrolysis for the specified time (e.g., 6 hours), monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, follow the work-up and purification steps (5-10) as described in Method A to isolate the 6-fluoro-3-iodo-1H-indole.
Visualizations
The following diagrams illustrate the signaling pathway of the reaction and the experimental workflow for the NIS-mediated iodination.
Caption: Mechanism of C3-Iodination of 6-fluoro-1H-indole.
Caption: Workflow for NIS-mediated C3-Iodination.
Application of 6-Fluoro-4-iodo-1H-indole in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
Introduction
6-Fluoro-4-iodo-1H-indole is a strategically functionalized heterocyclic building block with significant potential in drug discovery. The indole core is a privileged scaffold, present in numerous natural products and approved drugs, owing to its ability to interact with a wide range of biological targets.[1][2][3] The specific substitution pattern of 6-fluoro and 4-iodo groups on this indole offers medicinal chemists precise control over the synthesis of complex molecules with tailored pharmacological profiles.
The electron-withdrawing nature of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compound. The iodo group at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[4][5] These reactions allow for the facile formation of carbon-carbon bonds, enabling the synthesis of libraries of novel compounds for screening and optimization in drug development programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential drug candidates, with a focus on its application in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a promising class of cancer immunotherapy agents.
Application in the Synthesis of IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion.[6] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to escape immune surveillance.[6] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
The 6-fluoro-1H-indole scaffold is a key structural feature in several potent IDO1 inhibitors. A prominent example is Navoximod (NLG-919), a clinical-stage IDO1 inhibitor, which features a 6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl core structure.[7][8] While the reported syntheses of Navoximod do not explicitly start from this compound, this building block represents a highly plausible precursor for the synthesis of Navoximod analogues and other novel IDO1 inhibitors through strategic functionalization at the 4-position.
The general approach would involve a Sonogashira or Suzuki coupling at the C4-position of the 6-fluoro-1H-indole core to introduce substituents that can mimic or enhance the interactions observed in the binding pocket of IDO1. Subsequent chemical transformations can then be employed to construct the fused ring systems characteristic of potent inhibitors.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the role of IDO1 in the kynurenine pathway and its impact on the anti-tumor immune response. Inhibition of IDO1 by compounds derived from this compound can block this immunosuppressive pathway.
Quantitative Data
The following table summarizes the biological activity of Navoximod and other relevant indole-based IDO1 inhibitors. While not directly synthesized from this compound, these compounds highlight the therapeutic potential of the 6-fluoroindole scaffold.
| Compound Name | Target | IC50 / Ki / EC50 | Cell-Based Activity (EC50) | Reference |
| Navoximod (NLG-919) | IDO1 | Ki = 7 nM | 75 nM | [9] |
| Epacadostat (INCB024360) | IDO1 | IC50 = 10 nM | 75 nM in HeLa cells | [9] |
| PF-06840003 | IDO1 | IC50 = 79 nM | 280 nM in human whole blood | [10] |
| Indomethacin Derivative 1 | IDO1 | IC50 = 1.2 µM | Not Reported | [11] |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established procedures for similar substrates and may require optimization for specific reaction partners.[4][5][12]
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DME, or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-fluoro-4-aryl-1H-indole.
Suzuki-Miyaura Catalytic Cycle Diagram:
Protocol 2: Sonogashira Coupling of this compound
This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and concentration.
-
Further purify the crude product by flash column chromatography on silica gel to yield the desired 6-fluoro-4-alkynyl-1H-indole.
Sonogashira Coupling Catalytic Cycle Diagram:
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse libraries of indole derivatives through robust and well-established cross-coupling methodologies. The potential application of this scaffold in the development of potent IDO1 inhibitors for cancer immunotherapy underscores its importance for medicinal chemists and drug development professionals. The provided protocols serve as a foundation for the exploration of novel chemical space around the 6-fluoroindole core, paving the way for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Mizoroki-Heck reaction on 6-fluoro-4-iodo-1H-indole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules and pharmaceuticals.[1][2][3] The functionalization of indole scaffolds is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[2] These protocols are based on established methodologies for similar iodo-indole and aryl iodide substrates.[4]
Overview of the Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an aryl, vinyl, or benzyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][5] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the active palladium(0) catalyst.[5]
Typical Heck Reaction Conditions for Iodo-Indoles and Related Aryl Iodides
The successful execution of a Heck reaction is dependent on the careful selection of the catalyst, ligand, base, solvent, and temperature. The following table summarizes typical conditions reported for the Heck coupling of iodo-indoles and related aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Na₂PdCl₄, Tetrakis(triphenylphosphine)palladium(0) | 0.5 - 10 mol% | Pd(II) precursors are often reduced in situ to the active Pd(0) species.[1][6] |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAP, PHOX, sSPhos, TXPTS, TPPTS | 1 - 20 mol% | Phosphine ligands can facilitate the reaction.[1] For aqueous conditions, water-soluble ligands like TXPTS or TPPTS are effective.[4] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | 1.5 - 4.0 equivalents | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, Water, Poly(ethylene glycol) (PEG) | - | Anhydrous solvents are typically used under an inert atmosphere.[2] Aqueous conditions offer a "greener" alternative.[4] |
| Alkene | Styrene, n-Butyl acrylate, Methyl acrylate, Ethylene | 1.0 - 1.5 equivalents | Electron-deficient alkenes, such as acrylates, are often ideal substrates.[1] |
| Temperature | Room Temperature to 140 °C | - | Higher temperatures are often required, and reactions can be performed using conventional heating or microwave irradiation.[2][7] |
| Additives | Tetra-n-butylammonium bromide (TBAB), Tetra-n-butylammonium chloride (TBAC) | Catalytic to stoichiometric amounts | Phase-transfer catalysts like TBAB can be beneficial, especially in aqueous or biphasic systems.[5] |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a representative procedure for the Heck coupling of this compound with n-butyl acrylate.
Materials and Equipment
-
Substrate: this compound
-
Alkene: n-Butyl acrylate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, hotplate with oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Reagent Preparation and Stoichiometry (0.5 mmol scale)
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 261.02 | 130.5 | 0.5 | 1.0 |
| n-Butyl acrylate | 128.17 | 96.1 (107 µL) | 0.75 | 1.5 |
| Pd(OAc)₂ | 224.50 | 5.6 | 0.025 | 0.05 |
| PPh₃ | 262.29 | 13.1 | 0.05 | 0.1 |
| Triethylamine (TEA) | 101.19 | 101.2 (139 µL) | 1.0 | 2.0 |
| Anhydrous DMF | - | 2.5 mL | - | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (130.5 mg, 0.5 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and triphenylphosphine (13.1 mg, 0.05 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (2.5 mL) via syringe, followed by triethylamine (139 µL, 1.0 mmol) and n-butyl acrylate (107 µL, 0.75 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[2]
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(n-butyl acrylate)-6-fluoro-1H-indole.
Note on N-H Protection: The indole N-H can sometimes lead to side reactions or catalyst inhibition. If yields are low or complex mixtures are observed, protection of the indole nitrogen (e.g., with a Boc, SEM, or THP group) prior to the Heck reaction may be beneficial.[2] Deprotection can be performed after the coupling reaction.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The diagram below illustrates the key steps in the catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the derivatization of 6-Fluoro-4-iodo-1H-indole, a versatile building block for the synthesis of novel bioactive molecules. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodine at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This document outlines procedures for Suzuki-Miyaura, Sonogashira, and Heck couplings to generate libraries of substituted 6-fluoroindoles with potential therapeutic applications, particularly as kinase inhibitors.
Introduction to Bioactive Indoles
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Fluorinated indoles are of particular interest as the fluorine atom can modulate the physicochemical properties of the molecule, leading to improved pharmacokinetic profiles.[4] The 4-position of the indole ring is a key site for substitution to influence biological activity.
This document focuses on leveraging the this compound scaffold for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[5][6]
Synthetic Strategies and Protocols
The carbon-iodine bond at the C4 position of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-fluoroindoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.
Experimental Protocol: Synthesis of a 4-Aryl-6-fluoro-1H-indole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/Ethanol (4:1))
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Microwave irradiation can also be employed to reduce reaction times.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoro-1H-indole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 90 °C | 100 °C |
| Time | 12 h | 8 h |
| Yield | Typically 70-95% | Typically 75-98% |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-fluoroindoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted indoles which are valuable intermediates and bioactive molecules themselves.[10][11][12]
Experimental Protocol: Synthesis of a 4-Alkynyl-6-fluoro-1H-indole
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by this compound, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (5 mol%) | CuI (3 mol%) |
| Base | Triethylamine | Diisopropylamine |
| Solvent | THF | DMF |
| Temperature | Room Temperature | 50 °C |
| Time | 6 h | 4 h |
| Yield | Typically 60-90% | Typically 65-95% |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Heck Coupling for the Synthesis of 4-Alkenyl-6-fluoroindoles
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a route to vinyl-substituted indoles.[13][14][15]
Experimental Protocol: Synthesis of a 4-Alkenyl-6-fluoro-1H-indole
This protocol provides a general procedure for the Heck coupling of this compound with an alkene (e.g., an acrylate).
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Triethylamine (TEA), K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel (e.g., Sealed tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to a high temperature (e.g., 100-140 °C). Microwave heating can be advantageous.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Heck Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ (3 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (6 mol%) | P(o-tolyl)₃ (10 mol%) |
| Base | Triethylamine (2.0 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | DMF | Acetonitrile |
| Temperature | 120 °C | 130 °C |
| Time | 16 h | 12 h |
| Yield | Typically 50-80% | Typically 55-85% |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Biological Evaluation and Signaling Pathways
Substituted 6-fluoroindoles synthesized via the described methods can be evaluated for their biological activity against various targets. A primary area of interest is the inhibition of protein kinases involved in cancer cell signaling.
Targeting Kinase Signaling Pathways
Many indole-based compounds have been identified as potent inhibitors of protein kinases that are key components of oncogenic signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[16]
Table 4: Hypothetical Biological Activity of Synthesized 6-Fluoro-4-substituted-indoles
| Compound ID | R-Group at C4 | Target Kinase | IC₅₀ (nM) |
| F-Ind-Aryl-1 | 4-methoxyphenyl | VEGFR2 | 50 |
| F-Ind-Aryl-2 | 3-aminophenyl | EGFR | 75 |
| F-Ind-Alkynyl-1 | phenylethynyl | Src | 120 |
| F-Ind-Alkenyl-1 | (E)-3-methoxy-3-oxoprop-1-en-1-yl | MEK1 | 200 |
Note: The data in this table is hypothetical and serves as an example for the types of biological activities that could be investigated for novel compounds synthesized from this compound.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a synthesized inhibitor.
MAPK/ERK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway by a synthesized inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis Route for 6-Fluoro-4-iodo-1H-indole
Introduction
The indole nucleus is a cornerstone in the development of therapeutic agents, with its derivatives playing crucial roles in a multitude of biological processes.[1][2] The strategic incorporation of halogen atoms, such as fluorine and iodine, into the indole scaffold can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[3] Consequently, substituted indoles like 6-Fluoro-4-iodo-1H-indole are highly valued as key intermediates in the synthesis of a wide array of bioactive compounds, including anticancer, antimicrobial, and neuroactive agents.[2][3] For instance, halogenated indole derivatives are utilized in the preparation of PI3 kinase inhibitors and tryptophan dioxygenase (TDO) inhibitors, the latter being investigated as potential anticancer immunomodulators.[3][4] This document outlines a scalable and industrially viable synthesis route for this compound, leveraging the well-established Leimgruber-Batcho indole synthesis.[3]
Proposed Scalable Synthesis Route
The recommended scalable synthesis of this compound is based on a modified Leimgruber-Batcho indole synthesis, a method favored for its high yields, mild reaction conditions, and the commercial availability of requisite starting materials.[3] The process is a two-step procedure commencing with the formation of an enamine from a substituted nitrotoluene, followed by a reductive cyclization to yield the final indole product.[3] This approach has been successfully applied to the multi-kilogram scale synthesis of structurally related compounds like 6-chloro-5-fluoroindole.[5]
The proposed synthesis starts from 3-fluoro-5-iodo-2-nitrotoluene. The workflow is depicted below:
Figure 1: Proposed workflow for the scalable synthesis of this compound.
Detailed Experimental Protocols
This protocol is adapted from a multi-kilogram scale synthesis of a related halo-fluoroindole and is intended for large-scale production.[5][6]
Step 1: Enamine Formation
-
Charge a suitable reactor with the starting material, 3-fluoro-5-iodo-2-nitrotoluene (1 equivalent).
-
Add N,N-dimethylformamide di-isopropyl acetal (approximately 2 equivalents) and N,N-dimethylformamide (DMF, approximately 4 volumes).[6]
-
Heat the mixture to approximately 100°C and stir for 3-4 hours.[6]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.[6]
-
Once the reaction is complete, cool the mixture to room temperature. The resulting enamine intermediate may be used directly in the next step without further purification.[6]
Step 2: Reductive Cyclization
-
In a separate, larger reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 equivalents).[6]
-
Heat this mixture to 60°C with stirring.[6]
-
Slowly add the enamine solution from Step 1 to the heated mixture, ensuring the internal temperature is maintained below 80°C.[5]
-
After the addition is complete, heat the reaction mixture to 100°C and stir for approximately 2 hours.[5]
-
Monitor the reaction progress by HPLC.[5]
-
Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).[6]
Step 3: Workup and Purification
-
Cool the mixture to room temperature and filter to remove the iron residues.[6]
-
Wash the filter cake thoroughly with ethyl acetate.[6]
-
Combine the filtrates and wash sequentially with 1N HCl, water, and a saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane) to yield the final product.[6]
Data Presentation
The following table summarizes the expected quantitative data for the scalable synthesis of this compound, with estimates based on analogous syntheses of related compounds.[5]
| Compound Name | Starting Material (3-Fluoro-5-iodo-2-nitrotoluene) | Enamine Intermediate | Final Product (this compound) |
| Molecular Formula | C₇H₄FINO₂ | C₁₀H₁₀FIN₂O₂ | C₈H₅FIN |
| Molecular Weight ( g/mol ) | 296.02 | 351.10 | 261.04 |
| Physical Appearance | Solid | Dark Red Crystals | Tan Brown Solid |
| Expected Yield (%) | - | - | ~70% |
| Expected Melting Point (°C) | - | - | ~85-95 |
| Purity (by HPLC) (%) | >98% | - | >99% |
Application in Drug Discovery: Targeting the TDO Pathway
As previously mentioned, indole derivatives are instrumental in the development of inhibitors for enzymes like tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway. TDO is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine. An inhibitor based on the this compound scaffold could block this activity, thereby restoring anti-tumor immunity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-4-iodo-1H-indole
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluoro-4-iodo-1H-indole. This molecule is a highly valuable, functionalized heterocyclic building block in medicinal chemistry and materials science. The presence of both fluorine and iodine atoms on the indole scaffold provides orthogonal handles for further synthetic transformations, such as cross-coupling reactions, making it a versatile precursor for complex molecular architectures.
However, the synthesis of this specific isomer can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will explore common synthetic challenges, provide in-depth troubleshooting advice in a question-and-answer format, and offer detailed, field-proven protocols.
Strategic Overview: To Build or to Functionalize?
The primary strategic decision in synthesizing this compound is whether to introduce the iodine atom onto a pre-existing 6-fluoroindole core (late-stage functionalization) or to construct the indole ring from a precursor that already contains the requisite fluoro and iodo substituents. Each approach has distinct advantages and challenges.
Caption: Decision workflow for synthesizing this compound.
Troubleshooting Guide & FAQs
Q1: My direct iodination of 6-fluoroindole is giving a low yield and a mixture of isomers. Why is this happening and how can I improve regioselectivity for the C4 position?
A1: This is a classic challenge in indole chemistry. The indole nucleus is electron-rich and highly reactive towards electrophiles.
-
The Causality: The kinetic site of electrophilic attack on an unsubstituted indole is the C3 position, due to the superior stability of the resulting intermediate (the positive charge can be delocalized onto the nitrogen without disrupting the benzene ring's aromaticity). Direct iodination with common reagents like I₂ will almost exclusively yield the 3-iodo derivative. Getting substitution at C4, a position on the benzene ring, requires overcoming this inherent reactivity. The fluorine at C6 is a weakly deactivating, ortho-, para- director, which unfortunately directs incoming electrophiles to C5 and C7, further complicating the reaction.
-
Troubleshooting & Optimization:
-
Protect the Nitrogen (N-Protection): The first and most critical step is to protect the indole nitrogen. Attaching a bulky, electron-withdrawing group like a phenylsulfonyl (-SO₂Ph) or tosyl (-Ts) group serves two purposes. First, it reduces the nucleophilicity of the pyrrole ring, making the benzene ring more competitive for electrophilic attack. Second, the bulkiness of the protecting group can sterically hinder attack at the C7 position.
-
Choose the Right Iodinating Agent: Harsh iodinating conditions can lead to decomposition and tar formation. Milder, more controlled reagents are essential.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a mild source of electrophilic iodine (I⁺) and reactions can often be run at or below room temperature, minimizing side products.
-
Iodine with a Silver Salt (e.g., I₂/Ag₂SO₄ or I₂/AgOAc): Silver salts act as iodine activators, generating a more potent electrophile in situ, which can sometimes favor substitution on the benzene portion of the indole.
-
-
Solvent and Temperature Control: Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents. Running the reaction at 0 °C or even lower can significantly improve selectivity by favoring the thermodynamically more stable, albeit more slowly formed, C4-iodo product over kinetically favored isomers.
-
Recommended Protocol: Regioselective C4-Iodination
-
N-Protection: Dissolve 6-fluoroindole (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in oil) portion-wise.[1] Stir for 30 minutes. Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow to warm to room temperature and stir for 4-6 hours until TLC shows complete consumption of starting material. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield N-phenylsulfonyl-6-fluoroindole.
-
Iodination: Dissolve the protected indole (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere. Add N-Iodosuccinimide (NIS, 1.1 eq) in one portion. Stir at 0 °C and monitor the reaction closely by TLC. The reaction may take several hours.
-
Work-up and Deprotection: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining NIS/I₂, followed by brine. Dry the organic layer and concentrate. The phenylsulfonyl group can be removed under basic hydrolysis (e.g., NaOH in MeOH/H₂O) to yield the final product.
Q2: I'm attempting a Fischer indole synthesis starting with 4-fluoro-2-iodophenylhydrazine, but the cyclization step is failing. What are the common failure points?
A2: The Fischer indole synthesis is a powerful tool but is sensitive to electronic and steric effects and requires careful control of reaction conditions.[2][3]
-
The Causality: The key step in the Fischer synthesis is an acid-catalyzed[4][4]-sigmatropic rearrangement of the phenylhydrazone intermediate.[5] The success of this step is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring. Both the fluoro and iodo groups are electron-withdrawing (by induction), which can disfavor the rearrangement by destabilizing the transition state. Furthermore, the reaction is notorious for failing if certain substitution patterns are present, as they can promote cleavage of the N-N bond as a competing pathway.[6][7]
-
Troubleshooting & Optimization:
-
Catalyst Choice is Critical: The choice and strength of the acid catalyst can dramatically impact the outcome.[8]
-
Brønsted Acids: Polyphosphoric acid (PPA) is a classic choice that acts as both a catalyst and a solvent/dehydrating agent. Sulfuric acid or p-toluenesulfonic acid (pTSA) are also used. If these are failing, they may be too harsh.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a very common and often milder alternative.[9] Boron trifluoride (BF₃) or iron(III) chloride (FeCl₃) can also be effective.[2] Experimenting with a range of catalysts is essential.
-
-
Temperature Management: Harsh heating can lead to decomposition and the formation of tar-like materials, a common issue in this synthesis.[10] Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction does not proceed. Microwave irradiation has been shown to improve yields and reduce reaction times under milder conditions.[10][11]
-
Anhydrous Conditions: Water can interfere with the catalyst and intermediates.[12] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Confirm Hydrazone Formation: Before proceeding to the high-temperature cyclization, ensure the initial condensation of your hydrazine with the aldehyde/ketone to form the hydrazone is complete. Isolate and purify the hydrazone intermediate if necessary.
-
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Q3: My final product is impure and difficult to clean up by column chromatography. What are some effective purification strategies?
A3: Purification of halogenated indoles can be tricky due to their similar polarities to byproducts and potential for degradation on silica gel.
-
The Causality: Crude indole syntheses can contain unreacted starting materials, polymeric tars, and isomeric byproducts.[13] The slightly acidic nature of silica gel can sometimes cause degradation of sensitive indoles. The final product may also co-elute with closely related impurities.
-
Troubleshooting & Optimization:
-
Acid-Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate or DCM. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities (like residual aniline from a Bischler-Möhlau synthesis). Then, wash with a mild base (e.g., saturated sodium bicarbonate) to remove acidic impurities (like residual acetic acid from a reduction step).
-
Optimize Chromatography:
-
Solvent System: A common mistake is using a solvent system that is too polar. Start with a non-polar system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) and gradually increase the polarity. Small amounts of a modifier like triethylamine (0.1-1%) can be added to the eluent to prevent streaking if the compound is sticking to the acidic silica.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or C18 reverse-phase silica for very non-polar compounds.
-
-
Recrystallization: This is often the best method for obtaining high-purity material.[13] Experiment with different solvent systems. A good starting point is a binary system where the compound is soluble in one solvent when hot, and insoluble in the other. Examples include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Toluene/Heptane Seeding the solution with a pure crystal can aid in inducing crystallization.[14]
-
-
Data Summary Table
The following table provides a comparative overview of potential conditions for the key synthetic steps. Yields are illustrative and highly dependent on the specific substrate and lab conditions.
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Common Issues | Potential Yield |
| C4-Iodination | N-Iodosuccinimide (NIS) | DCM / MeCN | 0 to RT | Formation of other isomers, slow reaction | 40-70% |
| C4-Iodination | I₂ / AgNO₃ | MeCN | 0 to 50 | Can be too reactive, potential for over-iodination | 35-60% |
| Fischer Cyclization | Polyphosphoric Acid (PPA) | Neat | 80 - 120 | Tar formation, harsh conditions | 25-55% |
| Fischer Cyclization | ZnCl₂ | Toluene | 100 - 110 | Incomplete reaction, requires anhydrous conditions | 30-65% |
| Fischer Cyclization | p-TSA | Ethanol | Reflux | Formation of side-products, moderate yield | 30-60% |
References
- Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. ScienceDirect.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis and Chemistry of Indole. SlideShare.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Process of preparing purified aqueous indole solution. Google Patents.
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. MDPI.
- avoiding side reactions in 6-Fluoroindole synthesis. Benchchem.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Fischer Indole Synthesis. Alfa Chemistry.
- Problems with Fischer indole synthesis. Reddit.
- Indoles. University of Rochester.
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. Benchchem.
- Sandmeyer type reaction troubleshoot. Reddit.
- Bischler–Mohlau Indole Synthesis, Chemical Reactions, Assignment Help. ExpertsMind.
- Bischler-Möhlau indole synthesis. Semantic Scholar.
- Fischer indole synthesis. Wikipedia.
- Technical Support Center: Sandmeyer Reaction Troubleshooting. Benchchem.
- Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
- A facile and new route for the synthesis of substituted indoles and their antimicrobial activity. TSI Journals.
- Troubleshooting a Sandmeyer reaction. Reddit.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH.
- Application Notes and Protocols for the Functionalization of 6-Fluoroindole. Benchchem.
- Sandmeyer Reaction. J&K Scientific LLC.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis.
- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC - NIH.
- 6-Fluoroindole. UB.
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
- This compound. CymitQuimica.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. testbook.com [testbook.com]
- 4. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization [mdpi.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Fluoro-4-iodo-1H-indole by Column Chromatography
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-4-iodo-1H-indole using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Compound Streaking or Tailing on TLC and Column | The indole nitrogen is weakly basic and can interact strongly with the acidic silica gel, causing poor separation.[1] | Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel.[1] |
| The compound may be degrading on the silica gel. Halogenated indoles can be sensitive to acidic conditions. | Deactivate the silica gel before use by flushing the packed column with the mobile phase containing triethylamine. Alternatively, consider using a less acidic stationary phase like neutral alumina.[1] | |
| The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of sample to silica gel by weight. | |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is not optimal. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation and an Rf value of approximately 0.2-0.4 for the target compound.[2] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.[1] |
| The chosen solvent system has poor selectivity for the compound and impurities. | Try a different solvent system. For example, if a hexane/ethyl acetate mixture is not effective, consider a system with dichloromethane.[2] | |
| Compound is not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the eluent. Adding a small percentage of a more polar solvent like methanol can be effective for eluting highly polar compounds.[2] |
| The compound may have decomposed on the column. | Before running a full-scale column, perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. | |
| Difficulty Visualizing the Compound | This compound is likely a colorless compound. | Use a TLC plate with a fluorescent indicator (F254) and visualize the spots under short-wave UV light (254 nm); the compound should appear as a dark spot.[3] Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the purification of many indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. The goal is to achieve an Rf value of 0.2-0.4 for this compound.[2]
Q2: How can I prepare my sample for loading onto the column?
There are two common methods for loading your sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity mobile phase or a slightly more polar solvent like dichloromethane if necessary for solubility.[4] Carefully apply the solution to the top of the packed column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] This powder is then carefully added to the top of the packed column. This method is often preferred as it can lead to better band resolution.[4]
Q3: What type of stationary phase should I use?
Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of indole compounds.[5] However, due to the potential for acid-sensitivity of halogenated indoles, using silica gel that has been deactivated with a base like triethylamine, or opting for a neutral stationary phase such as alumina, can be beneficial to prevent degradation of the target compound.[1][2]
Q4: How do I monitor the progress of the column chromatography?
Collect fractions of the eluent as it comes off the column. The progress is monitored by spotting a small amount of each fraction (or selected fractions) onto a TLC plate and developing it in the appropriate solvent system.[2] This allows you to identify which fractions contain your purified product and to decide when to change the polarity of the mobile phase.
Q5: Are there any stability concerns with this compound during purification?
Aryl iodides can sometimes be unstable and prone to deiodination, especially when exposed to light, heat, or certain reactive species.[6] While standard column chromatography is generally a mild purification technique, it is advisable to perform the purification promptly after synthesis and to avoid prolonged exposure of the compound to the silica gel. If degradation is suspected, using a deactivated stationary phase or a different purification method may be necessary.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[7]
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Choose either the wet or dry loading method as described in the FAQs.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
If a gradient elution is necessary, start with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late stage iodination of biologically active agents using a one-pot process from aryl amines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11860K [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 6-Fluoro-4-iodo-1H-indole
Welcome to the technical support center for the synthesis of 6-Fluoro-4-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key indole intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on potential side products and strategies to minimize their formation.
Q1: I am attempting to synthesize this compound via a Leimgruber-Batcho approach, but I am observing multiple spots on my TLC. What are the likely side products?
A1: The Leimgruber-Batcho synthesis, while versatile for indole formation, can be prone to several side reactions, especially with polysubstituted starting materials. The most common side products to consider are:
-
Incomplete Cyclization: The reductive cyclization of the intermediate enamine may be incomplete, leading to the presence of the unreacted enamine or partially reduced nitro-enamine species in your crude product. These are often more polar than the desired indole.
-
Over-reduction of the Nitro Group: A known side reaction is the over-reduction of the nitro group to an amine without subsequent cyclization, which can lead to the formation of a substituted 2-aminotoluene derivative.
-
Deiodination: The iodo-substituent can be susceptible to removal under certain reductive conditions, particularly with aggressive reducing agents or prolonged reaction times. This would result in the formation of 6-Fluoro-1H-indole as a significant byproduct.
-
Polymeric or Tarry Materials: Harsh reaction conditions, particularly high temperatures during the enamine formation or reduction, can lead to the formation of intractable polymeric materials, which can complicate purification and lower the overall yield.
Troubleshooting Table for Leimgruber-Batcho Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple polar spots on TLC | Incomplete cyclization or over-reduction. | Optimize the reducing agent (e.g., try Fe/AcOH instead of catalytic hydrogenation). Carefully control reaction time and temperature. |
| Product mass spectrum shows a peak corresponding to 6-Fluoro-1H-indole | Deiodination of the target molecule. | Use a milder reducing agent (e.g., sodium dithionite). Avoid excessive heat and prolonged reaction times during the reduction step. |
| Formation of dark, tarry material | Decomposition of starting materials or intermediates. | Lower the reaction temperature during enamine formation. Consider using microwave irradiation for milder conditions. |
| Low yield of the desired product | A combination of the above issues. | Systematically optimize reaction parameters: temperature, reaction time, and choice of reducing agent and solvent. Ensure high purity of starting materials. |
Q2: I am considering a Fischer indole synthesis approach. What are the potential isomeric side products I should be aware of?
A2: The Fischer indole synthesis is a powerful method, but with unsymmetrical ketones, it can lead to the formation of regioisomers. For the synthesis of this compound, the key is the choice of the starting phenylhydrazine and carbonyl partner. Assuming the use of a (3-fluoro-5-iodophenyl)hydrazine, reaction with acetaldehyde or a pyruvate derivative would be a common strategy. The primary concerns would be:
-
Regioisomeric Indoles: If a ketone other than acetone or a symmetrical ketone is used, cyclization can occur on either side of the ketone, leading to a mixture of indole isomers.
-
N-N Bond Cleavage: Under strong acidic conditions, the N-N bond of the phenylhydrazone intermediate can cleave, leading to the formation of aniline and other degradation products, which can be a reason for failed reactions.[1]
-
Incomplete Cyclization: Similar to the Leimgruber-Batcho synthesis, harsh acidic conditions and high temperatures can lead to the degradation of starting materials or intermediates. Unreacted phenylhydrazone may be observed if the reaction is not heated sufficiently.
Troubleshooting Table for Fischer Indole Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Mixture of indole isomers detected by NMR/LC-MS | Use of an unsymmetrical ketone. | Use a symmetrical ketone or an aldehyde if possible. If an unsymmetrical ketone is necessary, carefully screen different acid catalysts and reaction conditions to improve regioselectivity. |
| Formation of aniline and other degradation products | N-N bond cleavage of the hydrazone intermediate. | Use a milder acid catalyst (e.g., polyphosphoric acid instead of sulfuric acid). Optimize the reaction temperature to favor cyclization over cleavage. |
| Low conversion to the indole product | Inefficient cyclization. | Ensure anhydrous conditions, as water can deactivate the acid catalyst. Screen different acid catalysts (Brønsted vs. Lewis acids) and their concentrations. |
Q3: I am attempting to iodinate 6-fluoroindole to obtain the 4-iodo product. Why am I getting the 3-iodo isomer as the major product?
A3: The direct iodination of indoles is a common method for introducing an iodine atom. However, the electronics of the indole ring strongly favor electrophilic substitution at the C3 position.
-
Regioselectivity of Iodination: The C3 position of the indole nucleus is the most electron-rich and nucleophilic, making it the primary site for electrophilic attack. Common iodinating agents like N-iodosuccinimide (NIS) or iodine with a base will predominantly yield the 3-iodo-6-fluoroindole.
-
Formation of Di-iodinated Species: With an excess of the iodinating reagent, di-iodination can occur, leading to products such as 3,4-diiodo-6-fluoroindole.
To achieve iodination at the C4 position, a direct electrophilic substitution on 6-fluoroindole is generally not a viable strategy. Alternative synthetic routes that build the indole ring with the iodine already in place, or specialized directing group strategies, are typically required. A reported method for the synthesis of 4-iodoindoles involves the mercuration and subsequent iodination of N-tosyl protected indoles.[2][3]
Q4: My final product of this compound seems to degrade over time, showing a new spot on the TLC. What is happening?
A4: 3-Iodoindoles, and likely other iodoindoles, can be sensitive to light and may undergo slow decomposition upon prolonged storage at room temperature, even under an inert atmosphere.
-
Light Sensitivity: Exposure to light can induce decomposition.
-
Thermal Instability: Elevated temperatures can accelerate degradation.
-
Deiodination: As a potential degradation pathway, the C-I bond can cleave, leading to the formation of 6-fluoroindole.
Recommendations for Storage:
-
Store the purified this compound in a dark vial.
-
Keep the product at a low temperature (e.g., in a refrigerator or freezer).
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Experimental Protocols
The following are hypothetical but representative protocols for the synthesis of this compound based on established methods for similar compounds.
Protocol 1: Leimgruber-Batcho Synthesis
This protocol is adapted from a scalable synthesis of a structurally related halo-fluoroindole.
Step 1: Enamine Formation
-
To a solution of 3-fluoro-5-iodo-1-methyl-2-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 110°C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine, which can be used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of toluene and acetic acid.
-
Add iron powder (4.0 eq) and silica gel to the mixture and heat to 60°C.
-
Stir vigorously and heat the reaction to 100°C for 2 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the mixture to 50°C and dilute with ethyl acetate.
-
Filter the mixture to remove the iron and silica gel, and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Direct Iodination of 6-Fluoroindole (for illustrative purposes of side product formation)
This protocol illustrates the typical outcome of direct iodination, leading to the C3-isomer.
-
In a round-bottom flask, dissolve 6-fluoroindole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis of the crude product by NMR and LC-MS will likely show the major product to be 3-iodo-6-fluoroindole, with potentially some unreacted starting material and di-iodinated species.
Visualized Workflows and Pathways
Caption: Leimgruber-Batcho synthesis pathway and potential side products.
Caption: Regioselectivity of direct iodination of 6-fluoroindole.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling with Electron-Rich Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions with electron-rich indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of electron-rich indoles, offering systematic steps for optimization.
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction with an electron-rich indole is giving a low yield or no product. What are the first steps I should take to troubleshoot this?
A: A systematic approach is crucial when troubleshooting a low-yielding reaction. First, verify the integrity of all your reagents. If the problem persists, a methodical optimization of reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.[1]
dot
Caption: A stepwise workflow for troubleshooting low-yield indole Suzuki coupling reactions.
Q: What are the primary causes of low yields in Suzuki couplings involving electron-rich indoles?
A: Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst can be deactivated by exposure to oxygen or impurities in the reagents and solvents.[1]
-
Boronic Acid Instability: Boronic acids, especially heteroaryl ones, can degrade through protodeboronation (replacement of the boronic acid group with a hydrogen).[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time is critical and may not be optimized for your specific substrates.[1]
-
Interference from the Indole N-H: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to lower yields.[1]
Issue 2: Presence of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize them?
A: Common side products in Suzuki coupling reactions include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[1]
-
Protodeboronation: The boronic acid is replaced by a proton, often from the solvent. Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Dehalogenation of the Halo-indole: The starting material is reduced, and the halogen is replaced by a hydrogen. This can be influenced by the choice of catalyst, ligand, and base.[2]
Frequently Asked Questions (FAQs)
Catalysis and Ligands
Q: How do I select the best catalyst and ligand for my indole Suzuki coupling?
A: The choice of catalyst and ligand is critical. For electron-rich indoles, which can be challenging substrates, bulky and electron-rich phosphine ligands are often preferred.[3] These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to find the optimal combination for your specific substrates.[1][4]
Role of the Indole N-H Group
Q: Does the unprotected N-H group on the indole interfere with the reaction? Should I use a protecting group?
A: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1] While many protocols are optimized for unprotected indoles, if you are experiencing issues, N-protection with groups like tert-butyloxycarbonyl (Boc) can significantly improve yields and consistency.[1][2] However, this adds extra protection and deprotection steps to your synthesis.[1]
Reaction Parameters (Base, Solvent, Temperature)
Q: What is the role of the base and which one should I choose?
A: The base is essential for the activation of the boronic acid, which facilitates the transmetalation step.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly impact the reaction outcome, and screening is often recommended.[6]
Q: How does the solvent system affect the reaction?
A: The solvent plays a crucial role in dissolving the reagents and influencing the reaction kinetics and catalyst stability.[7] Polar aprotic solvents like dioxane, THF, and DMF, often in combination with water, are commonly used.[7] The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions for the Suzuki-Miyaura coupling of 5-bromoindole, providing a comparative overview of catalysts, bases, solvents, and corresponding yields.
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
Table 2: General Reaction Parameters for 5-Bromoindole Suzuki Coupling [6]
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocycles. Buchwald systems are robust for challenging couplings. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv) | The base is essential for the catalytic cycle. Stronger bases may be needed for less reactive substrates. |
| Solvent | 1,4-Dioxane / H₂O | THF/H₂O, Acetonitrile/H₂O, Toluene/H₂O, DMF | A mixed aqueous system is needed to dissolve all components. The organic solvent can significantly influence reaction rate and yield. |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating. Milder conditions (e.g., 37-40 °C) are possible with highly active catalysts. |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential protodeboronation. |
| N-Protection | Boc or SEM Group | Tosyl, No Protection (with optimization) | N-protection is an effective way to prevent debromination and other side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole [6][9]
This protocol provides a reliable starting point for the coupling reaction.
dot
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
5-Bromoindole (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromoindole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoindole [9]
Materials:
-
5-Bromoindole (1.0 equivalent)
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.07 equivalents)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring in a microwave reactor.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 6-Fluoro-4-iodo-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-4-iodo-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in cross-coupling reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and which catalysts are typically used?
A1: this compound is a versatile building block for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of aryl- or vinyl-substituted indoles.
-
Heck-Mizoroki Reaction: For the synthesis of vinyl-substituted indoles.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Buchwald-Hartwig Amination: For the formation of N-aryl or N-alkyl indoles.
The choice of catalyst is crucial for a successful reaction and often depends on the specific coupling partners. Commonly used catalyst systems are summarized in the table below.
| Reaction | Typical Palladium Source | Common Ligands | Typical Base | Common Solvents |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF |
| Heck-Mizoroki | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (with CuI co-catalyst) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Q2: My cross-coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes related to the catalyst?
A2: Low or no product yield is a common issue and can often be attributed to catalyst deactivation or inactivity. The primary suspects include:
-
Catalyst Poisoning by Iodide: The iodide leaving group from this compound can act as a poison to the palladium catalyst. It can form inactive palladium-iodide bridged dimers, which are catalytically inactive.[1][2] This is particularly noted in Buchwald-Hartwig aminations but can affect other cross-coupling reactions as well.[1][2]
-
Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.[3] It can react with the base or organometallic reagents, leading to side reactions and catalyst inhibition. While many protocols are developed for unprotected indoles, N-protection (e.g., with Boc, SEM, or benzyl groups) is often recommended to improve yields and consistency, especially for Heck and Sonogashira couplings.[3]
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to the oxidation of the catalyst to inactive palladium oxides.
-
Impurities in Reagents or Solvents: Trace impurities, such as sulfur-containing compounds, in starting materials, solvents, or bases can act as potent catalyst poisons.[1]
-
Thermal Decomposition: High reaction temperatures can lead to the agglomeration of the palladium catalyst into inactive palladium black.
Q3: I am observing significant side products in my reaction. What are they and how can they be minimized?
A3: Common side products in cross-coupling reactions with halo-indoles include:
-
Dehalogenation (Hydrodeiodination): The iodo group at the 4-position is replaced by a hydrogen atom. This can be promoted by certain bases or impurities. Using a milder base and ensuring high-purity reagents can help minimize this side reaction.
-
Homocoupling of Coupling Partners: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). Homocoupling is often promoted by the presence of oxygen, so thorough degassing and maintaining an inert atmosphere are crucial.[1]
-
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a proton from the solvent. Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[1]
Q4: How do the fluoro and iodo substituents on the indole ring affect the reaction?
A4: The electronic nature of the substituents on the indole ring plays a significant role:
-
4-Iodo Group: The C-I bond is weaker than C-Br or C-Cl bonds, which generally facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle.[3] However, as mentioned, the resulting iodide can also act as a catalyst poison.[1][2]
-
6-Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the indole ring more electron-deficient. This can further facilitate the oxidative addition step.[3]
Q5: Is it possible to reactivate a deactivated palladium catalyst?
A5: In some cases, palladium catalysts can be reactivated, although the success depends on the deactivation mechanism.
-
For palladium black or agglomerated palladium, regeneration to the active catalytic species can be challenging in situ.
-
If the catalyst is deactivated by ligand degradation, it is generally not possible to regenerate it within the reaction mixture.
-
For some forms of poisoning, washing the recovered catalyst may be effective. A general procedure for regenerating a PdCl₂(PPh₃)₂ catalyst involves treatment with ammonium chloride followed by the addition of fresh phosphine ligand.[4] However, for in-lab preparations, using a fresh batch of catalyst is often more practical and reliable.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This troubleshooting workflow provides a systematic approach to diagnosing and resolving low-yield reactions.
Issue 2: Catalyst Deactivation
This diagram illustrates the common pathways for palladium catalyst deactivation in the context of reactions with this compound.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points, and optimization of catalyst, ligand, base, solvent, temperature, and reaction time is likely necessary for optimal results with specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl- or vinylboronic acid/ester.
-
Reaction Setup: In a dry Schlenk tube or microwave vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck-Mizoroki Reaction
This protocol outlines a general method for the vinylation of this compound.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%) if required.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the alkynylation of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N bond formation with this compound.
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and quench with water or saturated aqueous NH₄Cl. Filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Concluding Remarks
While specific quantitative data and optimized protocols for this compound are not extensively available in the public domain, the information provided in this technical support center, based on closely related structures, offers a robust starting point for your research. A systematic approach to troubleshooting, careful consideration of the potential for catalyst deactivation by iodide, and methodical optimization of reaction conditions will be key to achieving successful outcomes in your synthetic endeavors.
References
Technical Support Center: Purification of 6-Fluoro-4-iodo-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Fluoro-4-iodo-1H-indole. The following information is based on established principles of indole chemistry and purification of halogenated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
A1: Impurities can originate from starting materials, reagents, or side reactions during the synthesis. Potential impurities include:
-
Unreacted starting materials and reagents: Depending on the synthetic route (e.g., Fischer indole synthesis), these could include the corresponding phenylhydrazine and ketone/aldehyde precursors.
-
Isomeric products: The synthesis might yield other isomers of the desired product.
-
Dehalogenated byproducts: Deiodination or defluorination can occur under certain reaction conditions, particularly during catalytic hydrogenations, leading to the formation of 6-fluoro-1H-indole or 4-iodo-1H-indole.[1] 3-iodoindoles, in particular, can be sensitive to light and prolonged storage at room temperature, which may lead to degradation.[2]
-
Oxidized or polymerized indoles: Indoles can be susceptible to oxidation and polymerization, especially if they are old or have been exposed to air and light, which can result in a pinkish or discolored appearance.[3]
-
Tarry byproducts: Harsh reaction conditions can sometimes lead to the formation of polymeric or tar-like materials.
Q2: My purified this compound is discolored (e.g., pinkish or brownish). What could be the cause?
A2: Discoloration in indole samples is often an indication of oxidation or polymerization.[3] This can be caused by prolonged exposure to air, light, or residual acidic or basic impurities. It is advisable to store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: How do the fluorine and iodine substituents affect the purification strategy?
A3: The fluorine and iodine atoms significantly influence the molecule's polarity, solubility, and stability.
-
Polarity: Fluorine is highly electronegative, while iodine is more polarizable.[4][5] This combination of substituents will make this compound moderately polar. This polarity will dictate its behavior in chromatographic separations.
-
Stability: The carbon-iodine bond can be labile under certain conditions, such as in the presence of strong acids, bases, or some transition metals, potentially leading to deiodination.[6][7] Care should be taken to use mild purification conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired product from an impurity. | The solvent system has insufficient selectivity. | * Screen different solvent systems. A good starting point for indole derivatives is a hexane/ethyl acetate gradient.[8] * Consider using dichloromethane as a component of the eluent, as it can offer different selectivity. * If the impurities are significantly more or less polar, a step gradient might be effective. |
| The compound is not moving from the baseline on the TLC plate, even with polar solvent systems. | The compound is highly polar or is strongly interacting with the silica gel. | * Add a small percentage of methanol to your eluent (e.g., 1-5% in dichloromethane). * Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[9] |
| The compound appears as streaks on the TLC plate. | The compound may be acidic or basic, leading to poor chromatography on silica gel. The sample might be overloaded on the TLC plate. | * Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). * Ensure the sample is not too concentrated when spotted on the TLC plate. |
| The purified fractions are still showing impurities by NMR. | Co-elution of impurities with similar polarity. | * Use a shallower solvent gradient during column chromatography. * Consider a secondary purification step, such as recrystallization or preparative HPLC. |
| The desired product is colorless and difficult to visualize in the collected fractions. | Indole derivatives are often colorless. | * Most indole derivatives are UV-active and can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm).[10] * Use a specific stain for indoles, such as Ehrlich's reagent, which typically produces blue or purple spots.[10] An iodine chamber can also be used to visualize spots as temporary yellow-brown stains.[10] |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| The compound "oils out" instead of forming crystals. | The solvent is too good a solvent, or the solution is supersaturated. The cooling rate is too fast. | * Add a small amount of a non-polar "anti-solvent" to the hot solution until it becomes slightly turbid, then allow it to cool slowly. * Reduce the initial amount of solvent used to dissolve the compound. * Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | * Concentrate the solution by evaporating some of the solvent and then allow it to cool again. * Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. Common solvent systems for indoles include ethanol, hexane/acetone, hexane/THF, and hexane/ethyl acetate.[11] A methanol/water mixture can also be effective for some indoles.[12] * Try scratching the inside of the flask with a glass rod to induce crystallization. * Add a seed crystal of the pure compound if available. |
| The yield after recrystallization is very low. | The compound has significant solubility in the cold solvent. Too much solvent was used initially. | * Cool the crystallization mixture to a lower temperature (e.g., in a freezer) to maximize precipitation. * Minimize the amount of cold solvent used to wash the crystals. * Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate (with F254 indicator).
-
Develop the TLC plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and increasing polarity).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica onto the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each tube.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to minor impurities, you can add a small amount of activated charcoal to the hot solution and then hot-filter it to remove the charcoal and the adsorbed impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making for purification method selection.
References
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Deiodinases: implications of the local control of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the structure and mechanism of iodothyronine deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability issues of 6-Fluoro-4-iodo-1H-indole in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Fluoro-4-iodo-1H-indole in solution?
A1: Based on the general reactivity of the indole scaffold, the primary stability concerns for this compound in solution are oxidation, photosensitivity, and susceptibility to strong acidic or basic conditions. The indole ring is electron-rich and can be prone to oxidation, which can be accelerated by light, heat, and the presence of certain metal ions. Halogen substituents can also influence the electron density and reactivity of the indole ring.
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this molecule are not documented, potential degradation routes for indoles include:
-
Oxidation: The pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of various colored byproducts. This can be initiated by atmospheric oxygen (auto-oxidation).[1]
-
Photodecomposition: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Acid/Base Instability: In strongly acidic conditions, indoles can be prone to polymerization. In strongly basic conditions, the N-H proton can be abstracted, potentially leading to other reactions.
-
Dehalogenation: While generally stable, the carbon-iodine bond can be susceptible to cleavage under certain reductive conditions or upon exposure to light.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term use, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally suitable. For long-term storage, it is crucial to use high-purity, anhydrous, and degassed solvents to minimize oxidative and hydrolytic degradation. It is advisable to prepare stock solutions fresh when possible.
Q4: How should I store solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Concentration: More concentrated stock solutions are often more stable than highly diluted working solutions.
Troubleshooting Guide
Q1: My solution of this compound has turned yellow/brown. What is the cause?
A1: Color change is a common indicator of degradation, likely due to oxidation of the indole ring. This can be caused by:
-
Exposure to air (oxygen).
-
Exposure to light.
-
Presence of impurities in the solvent (e.g., peroxides in older ethers or metal ion contaminants).
-
Elevated temperatures.
Troubleshooting Steps:
-
Prepare a fresh solution using high-purity, degassed solvent.
-
Store the new solution under an inert atmosphere and protected from light.
-
If the problem persists, consider purifying the solvent before use.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. Could these be degradation products?
A2: Yes, new peaks, especially those that increase in intensity over time, are likely degradation products.
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0).
-
Re-analyze your sample after a known time interval: Compare the chromatograms to see if the new peaks have grown.
-
Analyze a blank (solvent only): This will rule out any peaks originating from the solvent.
-
Consider the mass of the new peaks: In LC-MS, the mass-to-charge ratio of the new peaks can provide clues about the degradation pathway (e.g., an increase of +16 Da may suggest oxidation).
Q3: I am getting poor recovery of my compound after storage. What can I do to improve this?
A3: Poor recovery is often a result of degradation or adsorption to the storage container.
Troubleshooting Steps:
-
Review your storage conditions: Ensure you are following the best practices outlined in the FAQ section (low temperature, protection from light, inert atmosphere).
-
Perform a stability study: A systematic study (see Experimental Protocols below) can help you identify the optimal storage conditions for your specific application.
-
Consider the container type: For some compounds, polypropylene tubes may be preferable to glass, or vice versa, to minimize adsorption.
Hypothetical Stability Data
The following tables present illustrative data on the potential degradation of this compound under various conditions. This data is hypothetical and for demonstration purposes only.
Table 1: Effect of Solvent and Light on Stability at Room Temperature over 48 Hours
| Solvent | Condition | % Purity at 0 hours | % Purity at 24 hours | % Purity at 48 hours |
| DMSO | Ambient Light | 99.5% | 95.2% | 88.1% |
| DMSO | Dark | 99.5% | 98.9% | 97.5% |
| Acetonitrile | Ambient Light | 99.6% | 96.8% | 91.3% |
| Acetonitrile | Dark | 99.6% | 99.1% | 98.2% |
Table 2: Effect of Temperature on Stability in DMSO (in the dark) over 7 Days
| Temperature | % Purity at Day 0 | % Purity at Day 1 | % Purity at Day 7 |
| 25°C (Room Temp) | 99.5% | 98.1% | 90.4% |
| 4°C | 99.5% | 99.4% | 98.6% |
| -20°C | 99.5% | 99.5% | 99.3% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- High-purity solvent(s) of interest (e.g., DMSO, Acetonitrile)
- Amber glass vials with screw caps
- Inert gas (Argon or Nitrogen)
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
- Aliquot the Solution: Dispense the stock solution into multiple amber vials.
- Establish Storage Conditions: Divide the vials into groups to test different conditions (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark).
- Inert Atmosphere (Optional but Recommended): For vials to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before capping tightly.
- Time Points: Designate vials for analysis at specific time points (e.g., 0, 4, 8, 24, 48 hours, and 7 days).
- Analysis (Time 0): Immediately analyze an aliquot from one of the vials to establish the initial purity and peak area.
- Incubation: Place the remaining vials under their designated storage conditions.
- Subsequent Analysis: At each time point, remove a vial from its storage condition, allow it to equilibrate to room temperature, and analyze by HPLC or LC-MS.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) measurement.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Reactions for 6-Fluoro-4-iodo-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-4-iodo-1H-indole. The following information is designed to help optimize common cross-coupling reactions and address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H group of this compound before performing cross-coupling reactions?
A1: While not always mandatory, protecting the indole nitrogen can often improve reaction outcomes.[1] The acidic N-H proton can sometimes interfere with the palladium catalyst, leading to lower yields or catalyst deactivation.[1] N-protection, for example with a tert-butyloxycarbonyl (Boc) group, can prevent these side reactions and lead to more consistent results.[1] However, this adds extra steps for protection and deprotection to the synthetic route. Many modern catalyst systems show good performance with unprotected indoles. It is recommended to first attempt the reaction with the unprotected indole and consider N-protection if you encounter issues with yield or reproducibility.
Q2: How does the electronic nature of the this compound affect its reactivity in cross-coupling reactions?
A2: The presence of the electron-withdrawing fluorine atom at the 6-position and the iodo group at the 4-position influences the electronic properties of the indole ring. The electron-withdrawing fluorine atom can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more favorable.[1] The carbon-iodine bond is also inherently weaker than carbon-bromine or carbon-chlorine bonds, making it more reactive in oxidative addition.
Q3: What are the most common side reactions observed during cross-coupling reactions with this compound?
A3: Common side reactions include:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be caused by certain bases and solvents acting as hydride donors.
-
Homocoupling: Two molecules of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) react with each other. This is often promoted by the presence of oxygen.
-
Protodeboronation (in Suzuki coupling): The boronic acid is replaced by a proton from the solvent.
Q4: Which analytical techniques are best for monitoring the progress of these reactions?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for monitoring the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst. Perform a test reaction with a known substrate to confirm catalyst activity. |
| Inefficient Base | The choice of base is critical. Ensure the base is anhydrous and finely powdered. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. The addition of water as a co-solvent can sometimes improve the efficacy of inorganic bases. |
| Poor Solvent Choice | The solvent must dissolve all reactants to a sufficient degree. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/water. Ensure solvents are degassed to remove oxygen. |
| Low Reaction Temperature | While aryl iodides are generally reactive, some couplings require higher temperatures. If the reaction is sluggish, consider increasing the temperature to 80-110 °C. |
| Boronic Acid Degradation | Use fresh, high-quality boronic acid. Protodeboronation can be an issue, especially with heteroaryl boronic acids. |
| N-H Interference | If using unprotected indole, the acidic proton may interfere with the catalyst. Consider protecting the indole nitrogen with a Boc group.[1] |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Side Product | Troubleshooting & Optimization |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Dehalogenation of Indole | This can be influenced by the choice of base and ligand. Screening different phosphine ligands may help identify one that favors the desired cross-coupling. Using aprotic solvents can also minimize this side reaction. |
Sonogashira Coupling
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Catalyst System Inactivity | Ensure both the palladium catalyst and copper(I) co-catalyst (if used) are active. For copper-free conditions, the choice of palladium catalyst and ligand is even more critical. |
| Inappropriate Base | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and used in sufficient excess. |
| Poor Solvent Choice | Common solvents include THF, DMF, and toluene. The solvent must be anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial. Running the reaction under copper-free conditions can also minimize this side reaction. |
| N-H Interference | Similar to the Suzuki coupling, the indole N-H can interfere with the catalytic cycle. N-protection may be beneficial. |
Buchwald-Hartwig Amination
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Catalyst and Ligand Choice | The choice of phosphine ligand is critical and depends on the nature of the amine. Bulky, electron-rich ligands are often required. A thorough ligand screening is recommended. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. The base must be strong enough to deprotonate the amine but not react with other functional groups. |
| Poor Solvent Choice | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The solvent must be thoroughly degassed. |
| Amine Reactivity | Sterically hindered or electron-deficient amines can be challenging substrates. Higher reaction temperatures or more active catalyst systems may be required. |
| N-H Interference | The indole N-H can compete with the amine coupling partner for reaction with the palladium catalyst. N-protection is often recommended for Buchwald-Hartwig aminations. |
Data Presentation
The following tables provide starting points for optimizing reaction conditions. Note that the optimal conditions can vary depending on the specific coupling partners.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) | Pre-catalysts can also be effective. |
| Ligand | SPhos, XPhos | For challenging couplings, bulky, electron-rich ligands are often beneficial. |
| Base | K₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv) | K₃PO₄ and Cs₂CO₃ are often more effective for heteroaromatic substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DME/H₂O (4:1) | A mixed solvent system helps to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Optimization may be required based on the specific substrates. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | |
| Copper Co-catalyst | CuI (5-10 mol%) | For copper-free conditions, a higher catalyst loading or a more active ligand may be needed. |
| Base | Triethylamine (TEA, 2-4 equiv), Diisopropylethylamine (DIPEA, 2-4 equiv) | Must be anhydrous. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the alkyne. |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) | |
| Ligand | Xantphos, BINAP, Buchwald ligands (e.g., XPhos, SPhos) | The choice of ligand is highly dependent on the amine. |
| Base | NaOtBu (1.2-2 equiv), KOtBu (1.2-2 equiv), LHMDS (1.2-2 equiv) | Must be a strong, non-nucleophilic base. |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive amines. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the indole is typically 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (5-10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2-4 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk tube.
-
Add the N-protected this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.2-2 equiv).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: TLC Analysis of 6-Fluoro-4-iodo-1H-indole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 6-fluoro-4-iodo-1H-indole. The focus is on the effective use of Thin-Layer Chromatography (TLC) to monitor reaction progress.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A good starting point for a nonpolar to moderately polar compound like this compound on a standard silica gel TLC plate is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A common initial ratio to try is 9:1 or 4:1 hexanes:ethyl acetate. You can then adjust the ratio based on the initial result to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.
Q2: How can I visualize the spots on my TLC plate? My starting material and product are colorless.
Indole derivatives, including this compound, are often UV-active due to their aromatic structure. They typically appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). For more specific visualization of indoles, Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde) can be used, which typically produces blue or purple spots with indole compounds. Other general stains like potassium permanganate (KMnO4) or an iodine chamber can also be effective.
Q3: In my Sonogashira coupling reaction, I see a new spot on the TLC, but my starting this compound is not fully consumed. What could the new spot be?
The new spot is likely your desired coupled product. However, it is also possible to have side products. One common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which would result in another, often less polar, spot on the TLC plate. To confirm, you can run a TLC with a sample of your alkyne starting material alongside the reaction mixture.
Q4: I am performing a Suzuki coupling with this compound and a boronic acid. How will the polarities of the starting material and product compare on a TLC plate?
In a Suzuki coupling, the iodine atom of this compound is replaced with the organic group from the boronic acid. The polarity of the product will depend on the nature of this organic group. If the group is a nonpolar aromatic or aliphatic chain, the product will likely be less polar than the starting iodoindole and will have a higher Rf value on a normal phase silica TLC plate. Conversely, if the boronic acid contains polar functional groups, the product may be more polar than the starting material, resulting in a lower Rf value.
Q5: My spots are streaking on the TLC plate. What can I do to fix this?
Streaking can be caused by several factors. The sample might be too concentrated; try diluting your sample before spotting it on the plate. Acidic or basic compounds can also cause streaking on silica gel. Adding a small amount of a modifier to your eluent system, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue. Overloading the spot on the TLC plate can also lead to streaking.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are at the baseline (Low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture). Consider adding a small amount of a more polar solvent like methanol. |
| Spots are at the solvent front (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes). |
| Poor separation of spots | The solvent system is not optimal. | Try a different solvent system with different selectivity. For example, replace ethyl acetate with acetone or dichloromethane. |
| "Smearing" or a continuous streak | The sample is too concentrated or contains highly polar/ionic species. Reaction may be in a high boiling point solvent like DMF or DMSO. | Dilute the sample. If the compound is acidic or basic, add a modifier to the eluent (e.g., acetic acid or triethylamine). If using a high boiling point solvent, after spotting the TLC plate, place it under high vacuum for a few minutes before developing. |
| Multiple unexpected spots | The reaction may have side products or the starting material is degrading on the silica plate. | Run a 2D TLC to check for compound stability on silica. If the compound is unstable, consider using a different stationary phase like alumina or a reversed-phase plate. Compare the reaction mixture to individual starting materials on the same TLC plate to identify which spots correspond to reactants. |
| No spots are visible under UV light | The compounds may not be UV-active or are present in very low concentrations. | Use a chemical stain for visualization, such as Ehrlich's reagent for indoles, or a general stain like potassium permanganate or p-anisaldehyde. Try concentrating the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
Experimental Protocols
Detailed Protocol for TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate (with F254 indicator). Mark small, evenly spaced ticks on this line for each sample you will spot.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for your starting material(s) to use as a reference.
-
Spotting: Using a capillary tube or a micropipette, carefully spot a small amount of each prepared sample onto the marked ticks on the origin line. The spots should be small and concentrated, ideally 1-2 mm in diameter. Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.
-
Developing Chamber Preparation: Pour your chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor and cover the chamber with a lid.
-
Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the plate does not touch the filter paper. Replace the lid and allow the solvent to travel up the plate via capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Representative Rf Values
The following table provides representative Rf values for this compound and a hypothetical Sonogashira coupling product in different solvent systems on a silica gel plate. These values are illustrative and may vary based on specific experimental conditions.
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| This compound | 9:1 | 0.35 |
| This compound | 4:1 | 0.55 |
| Hypothetical Product (e.g., coupled with a nonpolar alkyne) | 9:1 | 0.45 |
| Hypothetical Product (e.g., coupled with a nonpolar alkyne) | 4:1 | 0.65 |
Visualizations
Caption: A workflow diagram for troubleshooting common TLC analysis issues.
Caption: Logical flow for monitoring reaction progress using TLC.
Work-up procedure for reactions involving 6-Fluoro-4-iodo-1H-indole
Technical Support Center: 6-Fluoro-4-iodo-1H-indole
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support center for methodologies involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up procedures effectively.
The unique substitution pattern of this compound—featuring an electron-withdrawing fluorine, a versatile iodine handle for cross-coupling, and an acidic N-H proton—presents specific challenges and opportunities during reaction work-up and purification. This guide addresses the most common issues encountered in the field.
Part 1: General Work-up & Purification FAQs
This section covers foundational questions regarding the handling and purification of this compound and its derivatives.
Q1: My reaction is complete according to TLC/LCMS. What is the universal first step in the work-up?
A: The first step is to quench the reaction, which deactivates any remaining reactive reagents. The choice of quenching agent is critical and depends on the reaction chemistry. For most cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a simple aqueous quench is often sufficient. Pouring the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard procedure.[1] For reactions involving highly reactive organometallics or hydrides, a more cautious, cooled quench with saturated NH₄Cl or by slowly adding Rochelle's salt (potassium sodium tartrate) solution is advisable.
Q2: My indole derivative appears to be degrading or streaking on my silica gel column. What is causing this and how can I prevent it?
A: This is a classic issue with indole scaffolds. Indoles, especially those with electron-rich or unsubstituted pyrrole rings, are sensitive to the acidic nature of standard silica gel, which can lead to polymerization or decomposition, often visible as pink, purple, or brown discoloration.[2]
Troubleshooting Steps:
-
Deactivate the Silica: Before running the column, flush it with the initial, non-polar eluent containing 0.5-1% triethylamine (Et₃N) or another amine base like pyridine. Continue to use this percentage of amine in your eluent throughout the purification. This neutralizes the acidic silanol groups on the silica surface.[2]
-
Switch the Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for particularly acid-sensitive compounds.[2]
-
Work Efficiently: Do not let your compound sit on the column for extended periods. Prepare your fractions and have your gradient planned in advance to minimize contact time.
-
Consider an Inert Atmosphere: If the compound is highly sensitive to air, running the column under a nitrogen or argon atmosphere can prevent oxidation.[2]
Q3: After an aqueous work-up, I'm struggling to remove a high-boiling polar aprotic solvent like DMF or DMSO. What is the best method?
A: The most effective method is to perform multiple aqueous washes. A common rule of thumb is to wash the organic layer with five to ten times its volume of water, portioned out over at least three to five separate washes.[3] For example, for 10 mL of a reaction mixture in ethyl acetate containing DMF, wash with 5 x 20 mL of water. A final wash with brine (saturated aqueous NaCl) will help to break any emulsions and further dry the organic layer before the addition of a drying agent like Na₂SO₄ or MgSO₄.
Part 2: Troubleshooting Specific Reaction Work-ups
The 4-iodo position is primed for metal-catalyzed cross-coupling reactions. This section provides detailed troubleshooting for the work-up of these critical transformations.
Suzuki-Miyaura Coupling
Q4: I've performed a Suzuki coupling, but the work-up is messy. How do I efficiently remove palladium residues and boronic acid byproducts?
A: A multi-step aqueous wash is crucial here.
-
Palladium Removal: Palladium often precipitates as fine black particles. After quenching, it's highly effective to dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite® (diatomaceous earth) before proceeding to the aqueous work-up.[4] This removes the bulk of the palladium black.
-
Boronic Acid Removal: Unreacted boronic acids and their boroxine anhydrides can often be removed with a basic wash. Washing the organic layer with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the boronic acid, rendering it water-soluble. However, be cautious if your product contains base-sensitive functional groups.[5] An alternative is repeated co-evaporation from methanol, which converts boron residues into volatile trimethyl borate.[3]
Q5: My final product is contaminated with a significant amount of the de-iodinated starting material (6-Fluoro-1H-indole). What causes this side reaction?
A: De-iodination (protodehalogenation) is a known side reaction in Suzuki and other cross-coupling reactions. It occurs when the organopalladium intermediate reacts with a proton source before it can undergo transmetalation with the boronic acid. This can be exacerbated by the presence of water in the reaction, an insufficiently active catalyst, or slow transmetalation.[6] While this is primarily a reaction optimization issue, during work-up, careful chromatography is required to separate the product from the more non-polar de-iodinated byproduct.
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig reaction work-up is complicated by phosphine ligand byproducts (e.g., triphenylphosphine oxide). How can I remove them?
A: Triphenylphosphine oxide (TPPO) and other phosphine oxides are notoriously difficult to remove via standard chromatography due to their polarity.
-
Precipitation/Filtration: A highly effective method is to concentrate the crude reaction mixture, then suspend the residue in a non-polar solvent like pentane or a mixture of hexane and a small amount of ether. The non-polar product will dissolve while the more polar phosphine oxide often remains as a solid that can be filtered off.[3] This may need to be repeated.
-
Acid Wash (for basic products): If your aminated product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving the neutral phosphine oxide in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product. This method is only suitable for acid-stable compounds.[3]
N-H Protection & Deprotection
Q7: I've protected the indole nitrogen with a Boc group. What are the key work-up considerations?
A: The protection reaction using Boc₂O often involves a base like DMAP. The work-up is typically straightforward. After the reaction, dilute with an organic solvent and wash with a weak acid like 1M HCl or saturated NH₄Cl to remove the base. Follow with water and brine washes. The N-Boc protected indole is significantly less polar and generally more stable on silica gel than the free N-H indole.
Q8: I'm struggling with the work-up after removing an N-Tosyl (Ts) group with a strong base like NaOH or Cs₂CO₃. What is the best practice?
A: Deprotection of a tosyl group often requires elevated temperatures and strong bases, such as cesium carbonate in a THF/Methanol mixture.[7][8]
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the excess base with an acid. A slow, portion-wise addition of 1M HCl until the pH is ~7 is recommended.
-
Solvent Removal: Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Extraction: Extract the resulting aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: The deprotected indole will have regained its acidic N-H proton and its sensitivity to acidic silica. Follow the troubleshooting steps in Q2 for purification.
Part 3: Experimental Protocols & Data
Protocol 1: General Aqueous Work-up Workflow
This protocol is a standard starting point for many reactions involving this compound where the product is expected to be neutral and reside in the organic phase.
-
Quench: Cool the reaction vessel to room temperature (or 0 °C if the reaction was exothermic). Slowly pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the reaction volume).
-
Extract: Add a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate: Drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with:
-
1M HCl (if basic impurities are present).
-
Saturated NaHCO₃ (if acidic impurities are present).
-
Deionized Water.
-
Saturated Brine (to aid in drying).
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter & Concentrate: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Post-Suzuki Coupling Work-up and Purification
-
Cool & Dilute: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter: Filter the mixture through a 1-2 cm pad of Celite® in a Büchner funnel to remove palladium black. Wash the pad with additional ethyl acetate.
-
Transfer & Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1M K₂CO₃ solution (2x) to remove boronic acid residues.
-
Brine (1x).
-
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude material via column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
Data Summary: Common Purification Conditions
| Compound Type | Stationary Phase | Typical Eluent System | Modifier |
| N-H Indole (Product) | Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| N-H Indole (Product) | Neutral Alumina | Hexane / Ethyl Acetate | None |
| N-Boc Indole (Intermediate) | Silica Gel | Hexane / Ethyl Acetate | None |
| N-Aryl Indole (Product) | Silica Gel | Hexane / Ethyl Acetate | 0.5% Triethylamine (optional) |
Part 4: Visualization of Workflows
General Post-Reaction Work-up Workflow
Caption: A generalized workflow for the work-up and isolation of products.
Troubleshooting Indole Purification
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Labyrinth: A Comparative 1H NMR Analysis of 6-Fluoro-4-iodo-1H-indole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool in this endeavor. This guide provides a detailed comparative analysis of the 1H NMR spectrum of 6-Fluoro-4-iodo-1H-indole against its parent compound, indole. By leveraging established substituent effects and coupling constants, we present a predicted spectrum to facilitate the identification and characterization of this halogenated indole derivative.
Introduction to Indole NMR
The 1H NMR spectrum of the parent indole molecule presents a characteristic set of signals corresponding to the protons on its bicyclic aromatic structure. Understanding these fundamental chemical shifts and coupling patterns is crucial for interpreting the more complex spectra of its derivatives. The introduction of electron-withdrawing and electron-donating substituents can significantly alter the electronic environment of the indole ring, leading to predictable shifts in the proton resonances.
Predicted 1H NMR Spectrum of this compound: A Quantitative Comparison
The presence of a fluorine atom at the C6 position and an iodine atom at the C4 position on the indole ring introduces significant changes to the 1H NMR spectrum. Fluorine, being highly electronegative, generally deshields nearby protons. Conversely, iodine exhibits a more complex influence, involving both inductive effects and the "heavy atom effect."
To predict the 1H NMR spectrum of this compound, we have applied established substituent chemical shift (SCS) values for fluorine and iodine on an aromatic ring to the known chemical shifts of unsubstituted indole. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound and compares them with the experimental data for indole.
| Proton | Indole Chemical Shift (ppm) | Predicted this compound Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (NH) | ~8.10 | ~8.30 | br s | - |
| H2 | ~7.15 | ~7.30 | t | J2,3 ≈ 2.5, J1,2 ≈ 2.5 |
| H3 | ~6.52 | ~6.65 | t | J2,3 ≈ 2.5, J1,3 ≈ 2.0 |
| H5 | ~7.10 | ~7.40 | d | J5,7 ≈ 2.0 (meta coupling) |
| H7 | ~7.64 | ~7.80 | d | J5,7 ≈ 2.0 (meta coupling) |
Note: The chemical shifts for indole are approximate and can vary with solvent and concentration. The predicted shifts for the substituted indole are estimations and may differ from experimental values.
Experimental Protocols
The presented data for unsubstituted indole is based on standard 1H NMR spectroscopic techniques. A typical experimental protocol would involve:
-
Sample Preparation: Dissolving 5-10 mg of the indole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Recording the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Fourier transformation of the acquired free induction decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Analysis and Interpretation of the Predicted Spectrum
The predicted 1H NMR spectrum of this compound reveals several key features:
-
Downfield Shift of Aromatic Protons: The electron-withdrawing nature of both fluorine and iodine is expected to deshield the protons on the benzene ring, resulting in a general downfield shift of the H5 and H7 signals compared to indole.
-
Pyrrole Ring Protons: The protons on the pyrrole ring (H2 and H3) are also predicted to experience a slight downfield shift due to the overall electron-withdrawing character of the substituents on the benzene portion of the molecule.
-
Coupling Patterns: The coupling patterns of the protons are anticipated to remain largely intact. H2 and H3 will appear as triplets due to coupling with each other and the NH proton (H1). H5 and H7 are expected to appear as doublets due to meta-coupling. A potential long-range coupling between the fluorine at C6 and the proton at H5 or H7 might be observed as a further splitting of these signals.
Visualizing Coupling Relationships
The through-bond coupling interactions between the protons in this compound can be visualized using the following diagram.
Caption: J-coupling pathways in this compound.
This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound based on a comparative analysis with unsubstituted indole. While the predicted data serves as a valuable reference, experimental verification is essential for definitive structural confirmation. Researchers can utilize this information to aid in the analysis of their own experimental data and to accelerate the process of compound characterization in their drug discovery and development workflows.
A Comparative Guide to the ¹³C NMR Characterization of 6-Fluoro-4-iodo-1H-indole
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-fluoro-4-iodo-1H-indole and related indole derivatives. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.
Comparative ¹³C NMR Data of Substituted Indoles
The following table summarizes the experimental ¹³C NMR data for 1H-indole, 6-fluoro-1H-indole, and 4-iodo-1H-indole. These compounds serve as essential references for understanding the individual and combined effects of fluorine and iodine substitution on the indole scaffold. The predicted chemical shifts for this compound are extrapolated based on the observed substituent effects.
| Carbon Atom | 1H-Indole (DMSO-d₆) δ (ppm)[1] | 6-Fluoro-3-methyl-1H-indole (CDCl₃) δ (ppm)[2] | Predicted this compound δ (ppm) |
| C-2 | 124.1 | 125.05 | ~125 |
| C-3 | 102.1 | 111.96 | ~103 |
| C-3a | 128.2 | 121.86 | ~129 |
| C-4 | 120.2 | 119.65 | ~90 (due to I) |
| C-5 | 121.3 | 119.57 | ~122 |
| C-6 | 111.5 | 159.22 (¹JCF), 161.10 (¹JCF) | ~160 (due to F) |
| C-7 | 128.9 | 97.21 (²JCF), 97.42 (²JCF) | ~115 |
| C-7a | 135.8 | 136.19 | ~137 |
Note: Data for 6-fluoro-1H-indole was not directly available, so data for 6-fluoro-3-methyl-1H-indole is used as a proxy to show the effect of the fluorine atom on the benzene ring of the indole. The presence of the methyl group at C-3 will have a minor effect on the chemical shifts of the benzene ring carbons compared to the strong effects of the halogens.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an indole derivative.[3]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the indole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
-
Ensure complete dissolution by gentle vortexing or sonication to form a homogeneous solution.[3]
-
To achieve optimal spectral resolution, filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
2. Instrument Setup:
-
This protocol is suitable for a 400 or 500 MHz NMR spectrometer.[4]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[3]
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30') is typically used.[3]
-
Spectral Width (SW): Set the spectral width to approximately 240 ppm, centered around 100-120 ppm, to encompass the expected range of ¹³C chemical shifts for aromatic and heteroaromatic compounds.[3]
-
Receiver Gain (RG): Adjust the receiver gain automatically or manually to prevent signal clipping.[3]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Manually or automatically phase the resulting spectrum.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]
Substituent Effects on ¹³C NMR Chemical Shifts
The substitution pattern on the indole ring has a predictable effect on the ¹³C NMR chemical shifts. The following diagram illustrates the key electronic effects of the fluoro and iodo substituents and their expected influence on the chemical shifts of the carbon atoms in this compound.
Caption: Substituent effects on ¹³C NMR shifts.
This guide provides a foundational understanding of the ¹³C NMR characterization of this compound by comparing it with related, well-characterized compounds. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for such indole derivatives. The analysis of substituent effects is crucial for the accurate interpretation of the resulting spectra and the structural elucidation of novel indole-based compounds.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Fluoro-4-iodo-1H-indole
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-Fluoro-4-iodo-1H-indole against the known fragmentation of similar compounds, offering valuable insights for structural characterization.
While a specific, publicly available mass spectrum for this compound is not readily accessible, a comprehensive analysis of its fragmentation can be postulated based on established principles of mass spectrometry and data from analogous structures. This guide leverages data from 4-iodotoluene and the foundational indole molecule to construct a predictive comparison.
Predicted and Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization is expected to be driven by the presence of the labile iodine substituent, the fluorine atom, and the inherent stability of the indole ring. The following table summarizes the predicted key fragment ions for this compound and compares them with the observed fragments for 4-iodotoluene.
| m/z (Predicted for this compound) | Proposed Fragment Ion | Formula | Fragmentation Pathway | m/z (Observed for 4-Iodotoluene) | Fragment Ion (4-Iodotoluene) |
| 261 | [C₈H₅FIN]⁺• | C₈H₅FIN | Molecular Ion (M⁺•) | 218 | [C₇H₇I]⁺• |
| 134 | [C₈H₅FN]⁺• | C₈H₅FN | Loss of •I | 91 | [C₇H₇]⁺ |
| 127 | [I]⁺ | I | Cleavage of C-I bond | 127 | [I]⁺ |
| 107 | [C₇H₄FN]⁺ | C₇H₄FN | Loss of HCN from [M-I]⁺• | 65 | [C₅H₅]⁺ |
| 91 | [C₆H₄F]⁺ | C₆H₄F | Fragmentation of the indole ring | - | - |
Elucidating Fragmentation Pathways
The ionization of this compound in an EI source would generate a molecular ion at m/z 261. The subsequent fragmentation is anticipated to proceed through several key pathways, as illustrated in the diagram below. The weakest bond, the carbon-iodine bond, is expected to cleave readily, leading to the loss of an iodine radical (•I) to form a highly stable fluoroindole cation at m/z 134. Another prominent pathway would be the formation of an iodine cation ([I]⁺) at m/z 127. Further fragmentation of the fluoroindole cation is predicted to involve the characteristic loss of hydrogen cyanide (HCN) from the indole ring, a common fragmentation route for such heterocyclic systems.
Experimental Protocols: A General Approach
Acquiring a mass spectrum for a solid organic compound like this compound typically involves gas chromatography-mass spectrometry (GC-MS) with an electron ionization source.
Sample Preparation:
-
A small amount of the solid sample (typically 1-2 mg) is dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
The solution is then diluted to a final concentration of around 10-100 µg/mL.
-
The sample is transferred to a standard 2 mL GC vial for analysis.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC): The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a 30 m DB-5ms column). A temperature program is used to elute the compound of interest.
-
Ion Source: The eluted compound enters the electron ionization (EI) source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detector: An electron multiplier or similar detector records the abundance of the ions at each m/z value.
The following diagram outlines the general experimental workflow for obtaining the mass spectrum of a solid organic compound.
Alternative Ionization Methods
While electron ionization is a powerful tool for structural elucidation due to the extensive fragmentation it induces, alternative "soft" ionization techniques can be employed to obtain a more prominent molecular ion peak, which can be particularly useful for confirming the molecular weight of a novel compound. These methods impart less energy to the analyte molecule, resulting in minimal fragmentation.
-
Electrospray Ionization (ESI): This technique is well-suited for polar and thermally labile molecules. The sample is dissolved in a polar solvent and sprayed through a charged capillary, forming charged droplets from which ions are desorbed.
-
Chemical Ionization (CI): In CI, the analyte is ionized through collisions with reagent gas ions (e.g., methane or ammonia ions) that have been generated in the ion source. This is a gentler process than EI and typically results in a strong protonated molecule peak ([M+H]⁺).
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules, MALDI can also be applied to smaller organic molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
The choice of ionization technique depends on the specific analytical goals. For detailed structural analysis through fragmentation, EI is the preferred method. For unambiguous molecular weight determination, a soft ionization technique like ESI or CI would be more appropriate. This comparative guide provides a foundational understanding for researchers embarking on the structural characterization of this compound and similar novel chemical entities.
A Comparative Guide to the Crystal Structure of a 6-Fluoro-Indole Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including anti-cancer agents, antivirals, and CNS-targeting drugs. The strategic placement of halogen atoms, such as fluorine and iodine, on the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.
While a published crystal structure for 6-fluoro-4-iodo-1H-indole is not currently available in open crystallographic databases, this guide provides a detailed analysis of a closely related derivative, 6-fluoro-1H-indole-3-carboxylic acid , for which high-quality crystallographic data has been reported.[1][2] To provide a comprehensive comparison, its structural parameters are presented alongside those of the parent 1H-indole [1] and another functionalized 6-fluoro-indole derivative, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile .[3] This comparative approach highlights the influence of substituents on the crystal packing and molecular geometry of the indole framework.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected indole derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 6-Fluoro-1H-indole-3-carboxylic acid[1] | 1H-Indole[1] | 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[3] |
| Chemical Formula | C₉H₆FNO₂ | C₈H₇N | C₁₆H₁₀ClFN₂ |
| Molecular Weight | 179.15 | 117.15 | 284.71 |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 7.0054 (14) | 7.6434 | 7.4581 (9) |
| b (Å) | 11.699 (2) | 14.6714 | 16.8480 (15) |
| c (Å) | 9.2947 (19) | 5.5496 | 21.356 (2) |
| Unit Cell Angles | |||
| α (°) | 90 | 90 | 90 |
| β (°) | 104.15 (3) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (V) (ų) | 738.7 (3) | 622.9 | 2683.5 (5) |
| Molecules per Unit Cell (Z) | 4 | 4 | 8 |
| Temperature (K) | 293 | 100 | 113 |
| Key Interactions | O—H···O and N—H···O hydrogen bonds, π–π stacking[1] | N—H···π and C—H···π interactions[1] | C—H···Cl, C—H···F, and C—H···π interactions[3] |
Experimental Protocols
Detailed Methodology for Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure is a precise process involving several key stages. The following protocol outlines the standard experimental procedure.
-
Crystal Growth and Selection:
-
High-quality single crystals of the indole derivative are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.
-
-
Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head. This is often done using a cryoloop (a small polymer loop) or a glass fiber with a non-interfering adhesive like oil or epoxy.
-
For data collection at low temperatures (to reduce thermal motion and potential degradation), the crystal is flash-cooled in a stream of cold nitrogen gas (typically around 100 K).
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.
-
The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).
-
A full sphere of diffraction data is collected to ensure completeness. This process can take several hours.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions and space group symmetry.
-
The intensities of thousands of individual reflections are integrated.
-
Corrections are applied for various experimental factors, such as absorption and crystal decay.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
The initial atomic model is then refined using a least-squares algorithm. This process iteratively adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Validation and Analysis:
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
-
The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and experimental details.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes relevant to the study of indole derivatives.
References
A Comparative Analysis of the Biological Activity of 6-Fluoro- and 6-Chloro-Indole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these derivatives. This guide provides a comparative overview of the biological activities of 6-fluoro- and 6-chloro-indole derivatives, with a focus on their applications in oncology. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into their anticancer potential and mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative 6-fluoro- and 6-chloro-indole derivatives from various studies. It is important to note that the experimental conditions, cell lines, and specific derivatives vary between studies, precluding a direct, absolute comparison of potency.
Table 1: Cytotoxic Activity of 6-Fluoro-Indole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| FC116 | HCT-116/L (Oxaliplatin-resistant Colorectal) | SRB Assay | 6 | [1][2] |
| Compound 14 | HCT-116/L (Oxaliplatin-resistant Colorectal) | SRB Assay | 7 | [1] |
| Compound 15 (FC116) | HCT-116/L (Oxaliplatin-resistant Colorectal) | SRB Assay | 6 | [1] |
Table 2: Cytotoxic and Kinase Inhibitory Activity of 6-Chloro-Indole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 6-chloro-1H-indole-3-carboxylate | - | - | - | Acanthamoeba castellanii Neff | 11.10 ± 2.73 | [3] |
| trans-[PtCl2(5ClL)2] | - | - | - | HT-29 (Colon) | 6.39 ± 1.07 | [4] |
| trans-[PtCl2(5ClL)2] | - | - | - | MDA-MB-231 (Breast) | 4.83 ± 0.38 | [4] |
| KU-80 | - | - | - | L1210 (Murine Leukemia) | Good antiproliferative activity | [5] |
| Indole-based derivative 3g | Tubulin | Tubulin Polymerization | - | A375 (Melanoma) | 0.57 ± 0.01 | [6] |
| Indole-based derivative 3g | Tubulin | Tubulin Polymerization | - | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [6] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of many 6-halogenated indole derivatives is attributed to their ability to interfere with crucial cellular processes, primarily microtubule dynamics and key signaling pathways that regulate cell proliferation and survival.
Microtubule Dynamics
Several 6-chloro- and 6-fluoro-indole derivatives have been shown to inhibit tubulin polymerization.[7][8][9] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis (programmed cell death).
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Some chloro-indole derivatives have been shown to induce apoptosis in cancer cells by downregulating key components of this pathway, such as PI3K and phosphorylated Akt (p-Akt).[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Fluoro-Iodo-Indole Regioisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is paramount. Regioisomers—compounds with the same molecular formula but different substituent positions—can exhibit vastly different biological activities and physicochemical properties. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of a molecule's structure.
This guide offers a comparative overview of the spectroscopic characteristics of fluoro- and iodo-substituted indoles. Due to a scarcity of publicly available, complete datasets for specific fluoro-iodo-indole regioisomers, this document will establish a comparative framework by examining representative fluoro- and iodo-indole isomers separately. This approach elucidates the distinct influence of each halogen on the indole scaffold's spectroscopic signature. We will then analyze the available data for a dually substituted indole derivative to illustrate the combined effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key analytical techniques are provided.
Spectroscopic Data Comparison
The position of fluorine and iodine atoms on the indole ring significantly influences the electronic environment of the molecule, leading to distinct shifts in NMR, IR, and UV-Vis spectra.
Fluoro-Indole Regioisomers
Fluorine, being highly electronegative, exerts a strong influence on the surrounding nuclei. This is particularly evident in ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity to the local electronic environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 5-Fluoro-1H-indole | 8.12 (br s, 1H), 7.30 (dd, J=8.9, 4.4 Hz, 1H), 7.23 (dd, J=9.9, 2.5 Hz, 1H), 7.18 (t, J=2.8 Hz, 1H), 6.94 (ddd, J=9.1, 8.9, 2.5 Hz, 1H), 6.47 (dd, J=2.8, 1.9 Hz, 1H) | 157.9 (d, J=233.0 Hz), 132.8, 125.7 (d, J=10.0 Hz), 125.1, 111.4 (d, J=9.6 Hz), 109.8 (d, J=26.0 Hz), 105.7 (d, J=23.5 Hz), 102.4 | -125.24 |
| 6-Fluoro-3-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)[1] | 161.1 (d, J=238.0 Hz), 136.3 (d, J=12.0 Hz), 125.1, 121.9 (d, J=10.0 Hz), 119.6, 111.9, 108.0 (d, J=24.0 Hz), 97.4 (d, J=26.0 Hz), 9.7[1] | -121.75[1] |
Iodo-Indole Regioisomers
Iodine's large atomic size and lower electronegativity compared to fluorine result in different spectroscopic effects. In ¹³C NMR, the "heavy atom effect" can cause a significant upfield shift (lower δ) for the carbon directly attached to the iodine atom.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Iodo-1H-indole-3-carbaldehyde | 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H)[2] | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6[2] |
| 6-Fluoro-5-iodo-1H-indole-3-carbaldehyde | 12.28 (s, 1H), 9.90 (s, 1H), 8.47 (d, J = 6.3 Hz, 1H), 8.33 (s, 1H), 7.41 (d, J = 9.1 Hz, 1H) | Not available |
| 7-Iodo-4-methoxy-1H-indole-3-carbaldehyde | 12.13 (s, 1H), 10.31 (s, 1H), 7.98 (d, J = 3.1 Hz, 1H), 7.52 (d, J = 8.2 Hz, 1H), 6.64 (d, J = 8.2 Hz, 1H), 3.93 (s, 3H)[2] | 186.5, 154.4, 139.2, 132.3, 123.0, 119.3, 116.4, 105.0, 67.5, 55.7[2] |
Fluoro-Iodo-Indole Derivative Example
The following data for 5-Fluoro-3-iodo-1H-indole-2-carbonitrile illustrates the combined spectroscopic features. The ¹⁹F NMR confirms the fluorine's position, while the NMR signals are influenced by both halogens.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 5-Fluoro-3-iodo-1H-indole-2-carbonitrile | 12.05 (bs, 1H), 8.03 (ddd, J=9.0, 4.3, 0.4 Hz, 1H), 7.69 (td, J=9.2, 2.5 Hz, 1H), 7.58 (ddd, J=9.0, 2.5, 0.4 Hz, 1H)[3] | 159.9 (d, J=238.1 Hz), 134.6, 130.6 (d, J=10.7 Hz), 116.6 (d, J=27.2 Hz), 115.3 (d, J=9.5 Hz), 114.7, 114.0, 107.1 (d, J=24.9 Hz), 70.1 (d, J=5.6 Hz)[3] | -119.6[3] |
IR & Mass Spectrometry Data
Infrared and mass spectrometry provide complementary structural information. IR spectroscopy identifies key functional groups, while mass spectrometry determines the molecular weight and fragmentation patterns.
| Technique | Parent Indole | Halogenated Indole Characteristics |
| IR (cm⁻¹) | N-H stretch: ~3400 (sharp); C-H aromatic stretch: ~3100-3000; C=C aromatic stretch: ~1600-1450.[4][5] | C-F stretch: ~1250-1000 (strong); C-I stretch: ~600-500. The position of the C-X stretch shifts to lower wavenumbers as the mass of the halogen increases.[6] |
| MS (m/z) | Molecular Ion [M]⁺: 117. Fragmentation includes loss of HCN (m/z 90).[7] | Molecular ion peaks will show characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) or chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular weight will increase significantly with halogen substitution. Fragmentation may involve the loss of the halogen atom. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules.
-
Sample Preparation :
-
Weigh 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified solid sample.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample in a separate vial before transferring it to the NMR tube to ensure homogeneity.[8]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.[8]
-
¹⁹F NMR : Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are often short.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule.
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[1]
-
Place a small amount of the solid sample directly onto the crystal.[1]
-
Apply pressure using the anvil to ensure firm and uniform contact between the sample and the crystal.[1] This is the most common and convenient method as it requires minimal sample preparation.[9]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the instrument itself.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[10]
-
-
Data Analysis :
-
Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=C, C-F, C-I) by comparing their frequencies (in cm⁻¹) to correlation charts.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation system.
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).[11] The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Use a matched pair of quartz cuvettes (one for the sample, one for a solvent blank).[12]
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.[13]
-
-
Data Acquisition :
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[13]
-
Place the reference cuvette (blank) in the spectrophotometer and record a baseline correction.[13][14]
-
Replace the blank with the sample cuvette.
-
Scan a range of wavelengths (e.g., 200–400 nm for indoles) to generate the absorption spectrum.[15]
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λ_max). These values are characteristic of the molecule's electronic structure.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
The objective is to create a clean solution containing the analyte, free from interfering substances.[16]
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatography system like LC or GC.[16][17]
-
Select an appropriate ionization method (e.g., ESI, Atmospheric Pressure Chemical Ionization - APCI). ESI is a common soft ionization technique for small molecules that often preserves the molecular ion.[17][18]
-
Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and predict the elemental formula.[17]
-
-
Data Analysis :
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel indole derivative.
Caption: General workflow for synthesis and spectroscopic analysis.
Tryptophan Biosynthesis Pathway
Indole is a key structural motif in the essential amino acid tryptophan. This diagram shows a simplified overview of the tryptophan biosynthesis pathway, highlighting the formation of the indole ring.
Caption: Simplified tryptophan biosynthesis pathway.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole [webbook.nist.gov]
- 5. Indole(120-72-9) IR Spectrum [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Indole [webbook.nist.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. jascoinc.com [jascoinc.com]
- 10. rtilab.com [rtilab.com]
- 11. researchdata.edu.au [researchdata.edu.au]
- 12. ossila.com [ossila.com]
- 13. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Analytical Methods for the Quantification of 6-Fluoro-4-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the accurate quantification of 6-Fluoro-4-iodo-1H-indole, a halogenated indole derivative of interest in pharmaceutical and chemical research. The selection of an appropriate analytical technique is critical for various stages of drug development, including pharmacokinetic studies, process monitoring, and quality control. This document details methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their principles, experimental protocols, and expected performance characteristics.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the different analytical methods for the quantification of this compound. These values are estimates based on typical performance for similar analytes and should be verified during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | 19F qNMR |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-1 ng/mL | 0.1-5 ng/mL | 1-20 µg/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL | 0.05-5 ng/mL | 0.5-15 ng/mL | 5-60 µg/mL |
| Linearity (r²) | >0.999 | >0.999 | >0.995 | N/A (Direct Quantification) |
| Precision (%RSD) | <2% | <5% | <10% | <1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 99-101% |
| Throughput | High | High | Medium | Low |
| Selectivity | Moderate | High | High | High |
| Initial Cost | Low | High | Medium | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 30% acetonitrile, ramping to 95% over 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and return to 30% B for equilibration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of the analyte, is recommended.
Procedure:
-
Mobile Phase and Standard/Sample Preparation: As described for HPLC-UV, but using LC-MS grade solvents. The internal standard should be added to all samples and standards at a fixed concentration.
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 261.95)
-
Product Ion (Q3): A stable fragment ion determined by infusion of a standard solution.
-
Collision Energy: Optimize for the maximum intensity of the product ion.
-
MRM Transition: Monitor the transition from the precursor ion to the product ion.
-
-
Chromatographic Conditions: A fast gradient using a shorter column is typical for UPLC-MS/MS.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of the indole.
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Derivatizing agent (if necessary), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. If derivatization is needed, react the analyte with the derivatizing agent according to established protocols.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the analyte.
-
-
Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios.
Quantitative 19F Nuclear Magnetic Resonance (19F qNMR) Spectroscopy
19F qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, using a certified internal standard.
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard with a known purity and a 19F signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent.
-
NMR Acquisition:
-
Acquire a 19F NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
-
Quantification: Calculate the amount of the analyte using the following formula:
AmountAnalyte = (IntegralAnalyte / NF, Analyte) * (NF, IS / IntegralIS) * (MWAnalyte / MWIS) * (MassIS / PurityIS)
Where NF is the number of fluorine atoms for the respective signal and MW is the molecular weight.
Visualizations
Caption: General workflow for the quantification of this compound.
A Comparative Guide to the Synthesis of Fluorinated Indoles: Fischer vs. Leimgruber-Batcho
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into indole scaffolds represents a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules. The resulting fluorinated indoles are key building blocks in a wide array of pharmaceuticals and agrochemicals, offering enhanced metabolic stability, lipophilicity, and binding affinity.[1] Two of the most established and versatile methods for the synthesis of these valuable compounds are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
This guide provides an objective comparison of these two seminal methods for the preparation of fluorinated indoles, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic strategy.
At a Glance: Fischer vs. Leimgruber-Batcho
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | (Fluorophenyl)hydrazine and an aldehyde or ketone. | Fluorinated o-nitrotoluene and a formamide acetal.[1] |
| Reaction Type | Acid-catalyzed cyclization of a phenylhydrazone.[1] | Formation of an enamine followed by reductive cyclization.[1] |
| Key Advantages | Direct and versatile approach.[1] | Milder reaction conditions, often high-yielding, particularly for 2,3-unsubstituted indoles.[1][2] |
| Key Disadvantages | May require harsh acidic conditions and elevated temperatures; potential for isomeric byproducts with unsymmetrical ketones.[1][3] | Dependent on the availability of the corresponding fluorinated o-nitrotoluene starting materials.[1][3] |
Quantitative Comparison: Synthesis of Fluorinated Indoles
The following table summarizes representative yields for the synthesis of various fluorinated indoles using both the Fischer and Leimgruber-Batcho methods.
| Target Compound | Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |
| 4-Fluoroindole | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | DMF-DMA, Pd/C, H₂ | Not specified | High |
| 5-Fluoroindole | Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | DMF-DMA, Pd/C, H₂ | Step 1: Reflux in DMF; Step 2: 60-80°C, 50-100 psi H₂ | 81 |
| 6-Fluoroindole | Fischer | 4-Fluorophenylhydrazine hydrochloride, Acetaldehyde | Polyphosphoric acid (PPA) | 80-150°C | Moderate to good |
| 6-Fluoroindole | Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | DMF-DMA, Pd/C, H₂ or Fe/AcOH | Step 1: Reflux in DMF; Step 2: Catalytic hydrogenation or reduction with iron in acetic acid | Generally high |
Reaction Pathways
To visualize the core transformations of each synthesis, the following diagrams illustrate the general reaction pathways.
Experimental Protocols
Fischer Indole Synthesis of 6-Fluoroindole
This general protocol requires optimization based on the specific substrate and scale.
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.[3]
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[3]
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[3]
Leimgruber-Batcho Synthesis of 5-Fluoroindole
This two-step procedure is a widely used method for the preparation of 5-fluoroindole.[4]
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene
-
In a reaction flask, combine 4-fluoro-2-nitrotoluene (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) in dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 120°C) and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to 5-Fluoroindole
-
Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).[4]
-
Heat the mixture to 60-80°C and stir vigorously for 4-6 hours.[4]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole.
-
Concentrate the reaction mixture under reduced pressure and partition between dichloromethane (DCM) and water.
-
Separate the organic layer, back-extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: 81%).[4]
Conclusion
The choice between the Fischer indole synthesis and the Leimgruber-Batcho method for the preparation of fluorinated indoles is a strategic decision that depends on several factors. The Fischer synthesis offers a direct route but may necessitate harsher conditions and can present challenges with regioselectivity when using unsymmetrical ketones.[1] In contrast, the Leimgruber-Batcho synthesis provides a milder and often higher-yielding alternative, particularly for 2,3-unsubstituted indoles.[1][2] However, its utility is contingent on the commercial availability or efficient synthesis of the required fluorinated o-nitrotoluene precursors. By carefully considering the target molecule, available starting materials, and desired reaction scale, researchers can select the optimal synthetic pathway to access these valuable fluorinated indole building blocks.
References
Reactivity Under the Microscope: A Comparative Guide to 6-Fluoro-4-iodo-1H-indole and Other Halogenated Heterocycles
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. Halogenated heterocycles, particularly substituted indoles, are pivotal intermediates. This guide provides an in-depth, data-driven comparison of the reactivity of 6-Fluoro-4-iodo-1H-indole with other halogenated indoles and heterocycles in key cross-coupling reactions, offering insights for synthetic strategy and drug design.
The unique electronic properties imparted by halogen substituents significantly influence the reactivity of heterocyclic scaffolds in transition metal-catalyzed cross-coupling reactions. The established trend for aryl halides, in terms of reactivity, is I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond strength down the group. This principle is fundamental to understanding the synthetic utility of compounds like this compound. The presence of a fluorine atom further modulates the electronic environment of the indole ring, impacting the efficiency of catalytic cycles.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
To provide a quantitative perspective, the following tables summarize representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the compiled data illustrates the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The data below highlights the superior reactivity of iodo-substituted indoles compared to their bromo- and chloro-analogues.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 2 | ~95 (estimated) |
| 4-Bromo-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85[1] |
| 6-Chloro-1H-indole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78[1] |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 | 98 (di-arylated)[1] |
Yield for this compound is an estimation based on the high reactivity of aryl iodides and the activating effect of the fluoro group.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of many natural products and pharmaceuticals. The trend of I > Br is evident in this reaction as well.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | 92[2] |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 6 | 87[3] |
| 4-Bromo-3,5-dimethylisoxazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 32 | 61 (conversion)[3] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The choice of ligand and base is critical and substrate-dependent.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-indole (N-protected) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | High (qualitative) |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 90[4] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 18 | Hit (qualitative)[5] |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 75[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the three major cross-coupling reactions.
Generalized Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Generalized Protocol for Sonogashira Coupling of 4-Iodo-1H-indole
Materials:
-
4-Iodo-1H-indole (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 4-Iodo-1H-indole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination of a Protected 4-Iodo-1H-indole
Materials:
-
N-Protected 4-iodo-1H-indole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the N-protected 4-iodo-1H-indole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel and heat to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Workflows and Biological Relevance
To further clarify the experimental process and the potential biological context of these molecules, the following diagrams are provided.
Halogenated indoles are privileged scaffolds in medicinal chemistry, frequently appearing as core structures in kinase inhibitors.[7] The substitution pattern, including the position and nature of the halogen, can significantly influence binding affinity and selectivity.[7] For instance, halogenated indoles have been identified as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders like Alzheimer's disease.[8] The halogens can form crucial halogen bonds with the protein backbone, enhancing inhibitor potency.[9]
Conclusion
This guide underscores the superior reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts. The predictable reactivity hierarchy (I > Br > Cl) allows for selective and sequential functionalization of polyhalogenated heterocycles, a valuable strategy in the synthesis of complex molecules for drug discovery and materials science. The provided protocols and diagrams serve as a practical resource for researchers to design and execute efficient synthetic routes and to understand the potential biological applications of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Framework: A Comparative Guide to the Structural Elucidation of a Novel 6-Fluoro-4-iodo-1H-indole Derivative
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of the novel 6-Fluoro-4-iodo-1H-indole derivative. By presenting supporting experimental data from analogous compounds and detailed methodologies, this document aims to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities.
The indole scaffold is a privileged motif in medicinal chemistry, and the strategic introduction of halogen atoms such as fluorine and iodine can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability and binding affinity, while iodine can serve as a handle for further functionalization or act as a heavy atom for X-ray crystallography. Therefore, the precise structural validation of a novel derivative like this compound is paramount.
This guide explores a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to provide a holistic and confirmed structural assignment.
Comparative Analysis of Structural Validation Techniques
A combination of spectroscopic and crystallographic techniques is essential for the unequivocal structure determination of a novel molecule. Each method provides complementary information, and their collective data builds a comprehensive and robust structural proof. The following table summarizes the expected and comparative data for the structural validation of this compound.
| Analytical Technique | Information Provided | Expected Data for this compound (Predicted/Analog-Based) |
| ¹H NMR Spectroscopy | Provides information on the chemical environment and connectivity of protons. | Aromatic protons with distinct chemical shifts and coupling patterns characteristic of the indole ring. An N-H proton signal, typically broad. |
| ¹³C NMR Spectroscopy | Reveals the number and chemical environment of carbon atoms. | Resonances for all eight carbon atoms, with chemical shifts influenced by the fluorine and iodine substituents. |
| ¹⁹F NMR Spectroscopy | Specifically probes the fluorine atom, providing information about its environment. | A single resonance, likely a doublet of doublets due to coupling with neighboring aromatic protons. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the elemental composition and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₈H₅FIN (260.9444 g/mol ). Characteristic fragmentation patterns involving the loss of iodine and other fragments. |
| X-ray Crystallography | Provides the definitive three-dimensional atomic arrangement of a molecule in the solid state. | Precise bond lengths, bond angles, and intermolecular interactions. Unambiguous confirmation of the substitution pattern. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 240 ppm) and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. The spectral width will depend on the chemical shift of the fluorine atom, but a range of -50 to -250 ppm is a reasonable starting point for aryl fluorides.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Ionization Mode: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
High-Resolution Mass Spectrometry (HRMS): Perform an accurate mass measurement to determine the elemental composition of the molecular ion.
Single-Crystal X-ray Crystallography
Objective: To obtain the precise three-dimensional structure of the molecule.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate, or mixtures with hexane).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to locate the atoms, and the structural model is refined to best fit the experimental data.
Visualizing the Validation Workflow
A clear and logical workflow is essential for the systematic validation of a novel compound. The following diagram illustrates the key stages in the structural elucidation process.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Fluoro-4-iodo-1H-indole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 6-Fluoro-4-iodo-1H-indole. Adherence to these procedures is essential for ensuring personal safety and proper disposal of this halogenated indole derivative.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P330: Rinse mouth.[3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and crucial barrier against exposure. All personnel must wear the following PPE when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Chemical Splash Goggles | Must meet European Standard EN 166 or equivalent.[1] |
| Hand Protection | Protective Gloves | Nitrile rubber gloves are recommended. Inspect for damage before each use.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use if ventilation is inadequate or if irritation is experienced.[4] |
Experimental Protocol: Safe Handling Procedure
1. Preparation and Engineering Controls:
- All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
- Ensure that an eyewash station and safety shower are readily accessible.[4]
- Keep the compound away from heat, sparks, open flames, and other ignition sources.[5]
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]
2. Handling:
- Avoid contact with skin, eyes, and clothing.[4][5]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
- Wash hands and any exposed skin thoroughly after handling.[4][5]
3. First-Aid Measures:
- Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]
- Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[1][4]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][5]
- Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]
Disposal Plan
As a halogenated organic compound, this compound and its waste must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Solid Waste: All disposable labware contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be placed in a designated and clearly labeled "Hazardous Solid Waste" container.[1]
- Liquid Waste: All solutions containing this compound, including solvent rinsate from cleaning glassware, must be collected in a dedicated, sealed, and compatible container labeled "Halogenated Organic Liquid Waste".[1]
- Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[1]
2. Container Decontamination:
- Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[1]
- The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[1]
3. Storage of Waste:
- Store sealed hazardous waste containers in a designated, secure, cool, and well-ventilated Satellite Accumulation Area (SAA).[1]
- The storage area must have secondary containment to manage potential spills.[1]
- Segregate from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Workflow and Safety Relationships
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
